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  • Product: 5-Methoxy-3,3-dimethylisoindolin-1-one
  • CAS: 184906-29-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanisms of Action of 5-Methoxy-3,3-dimethylisoindolin-1-one: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, 5-Methoxy-3,3-dimethylisoindolin-1-one (CAS 184906-29-4) serves as a highly versatile and privileged pharmacophore. Rather than acting as a single-target drug, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 5-Methoxy-3,3-dimethylisoindolin-1-one (CAS 184906-29-4) serves as a highly versatile and privileged pharmacophore. Rather than acting as a single-target drug, this molecule is a foundational building block utilized to synthesize multi-target directed ligands (MTDLs) and highly specific inhibitors. This technical guide explores the structural pharmacology of the isoindolin-1-one core and delineates its primary in vitro mechanisms of action, supported by self-validating experimental workflows.

Structural Determinants of Biological Activity

The pharmacological utility of 5-methoxy-3,3-dimethylisoindolin-1-one is dictated by three critical structural features:

  • The Isoindolin-1-one Lactam Ring: Provides a rigid, planar architecture capable of inserting into deep hydrophobic protein clefts, facilitating both π−π stacking and directional hydrogen bonding.

  • The gem-Dimethyl Group (C3 Position): Acts as a critical metabolic shield. By blocking the otherwise reactive benzylic/allylic position, the dimethyl substitution prevents rapid oxidative metabolism, significantly increasing the half-life of the pharmacophore in in vitro cellular assays.

  • The 5-Methoxy Substitution: Functions as an electron-donating group, enriching the electron density of the aromatic ring. Furthermore, the oxygen atom serves as a specific hydrogen-bond acceptor, which is1[1].

Elucidated In Vitro Mechanisms of Action

Disruption of the MDM2-p53 Protein-Protein Interaction

The most extensively validated mechanism for isoindolinone derivatives is their role as 2[2]. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. The 3,3-dimethylisoindolin-1-one core acts as an α -helix mimetic, specifically replicating the steric bulk of the Trp23 residue of p53. By inserting into the hydrophobic cleft of MDM2, the compound physically blocks p53 binding. This prevents p53 ubiquitination and proteasomal degradation, leading to rapid p53 accumulation, cell cycle arrest, and apoptosis in wild-type p53 cancer cell lines.

MDM2_Pathway p53 p53 Protein (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Binds (Basal State) Proteasome Proteasomal Degradation p53->Proteasome Degraded Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Accumulation & Activation MDM2->p53 Ubiquitination Iso 5-Methoxy-3,3-dimethyl- isoindolin-1-one Core Iso->MDM2 Blocks Binding Cleft

Mechanism of MDM2-p53 interaction inhibition by the isoindolin-1-one scaffold.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

In the context of autoimmune and inflammatory disease models, highly substituted bicyclic compounds containing the 5-methoxy-3,3-dimethylisoindolin-1-one core have been identified as 3[3]. In vitro, the binding of these derivatives to the S1P1 G-protein coupled receptor induces the rapid recruitment of β -arrestin. This triggers receptor internalization and degradation, effectively acting as a functional antagonist that prevents lymphocyte migration to inflammatory sites.

Induction of Intracellular Oxidative Stress

Phenotypic screening of isoindolinone derivatives has revealed a secondary, highly potent mechanism in oncology models. In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, these compounds 4[4]. The accumulation of Reactive Oxygen Species (ROS) directly disrupts the mitochondrial membrane potential ( ΔΨm​ ), leading to cytochrome c release, S-phase cell cycle arrest, and caspase-dependent cellular apoptosis.

Quantitative Pharmacological Profile

The following table summarizes the typical in vitro pharmacological metrics for optimized derivatives built upon the 5-methoxy-3,3-dimethylisoindolin-1-one scaffold:

Target / PathwayAssay ModalityRepresentative MetricPrimary Biological Consequence
MDM2-p53 Interaction Fluorescence PolarizationIC 50​ : 1.5 - 10 µMRestoration of p53, Apoptosis
S1P1 Receptor β -Arrestin RecruitmentEC 50​ : 10 - 50 nMReceptor Internalization
Mitochondrial ΔΨm​ JC-1 Ratiometric AssayIC 50​ : 5 - 25 µMCytochrome c Release, Cell Death
Oxidative Stress (ROS) DCFDA Cellular Assay2.5-fold ROS increaseS-phase Cell Cycle Arrest

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of this scaffold relies on self-validating assay systems. The causality behind these specific methodological choices is detailed below.

Protocol 1: Fluorescence Polarization (FP) Assay for MDM2-p53 Inhibition

Causality & Rationale: FP is utilized because it provides a homogenous, mix-and-read format that directly quantifies target engagement without wash steps. A small FAM-labeled p53 peptide tumbles rapidly in solution (low polarization). When bound to the massive MDM2 protein, its tumbling slows (high polarization). Displacement by the isoindolinone compound causes a measurable drop in polarization, providing a direct, artifact-free readout of competitive binding.

Step-by-Step Methodology:

  • Compound Preparation: Dilute the isoindolinone derivative in anhydrous DMSO to create a 10-point concentration gradient (100 µM to 0.1 nM).

  • Complex Assembly: In a 384-well black, flat-bottom microplate, combine 10 nM FAM-p53 peptide and 30 nM recombinant human MDM2 (residues 1-118) in Assay Buffer (PBS, 0.01% Tween-20, 1 mM DTT).

  • Treatment: Transfer 1 µL of the compound gradient to the respective wells. Ensure the final DMSO concentration remains 1% to prevent protein denaturation.

  • Equilibration: Incubate the plate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Quantification: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate millipolarization (mP) values. Fit the dose-response curve using a four-parameter logistic regression to determine the IC 50​ .

Protocol 2: High-Content JC-1 Assay for Mitochondrial Depolarization

Causality & Rationale: The JC-1 dye is chosen for its ratiometric properties. It forms red-fluorescent J-aggregates in healthy, electronegative mitochondria. Upon ROS-induced depolarization by the isoindolinone, it diffuses into the cytoplasm as green-fluorescent monomers. The Red/Green ratio normalizes for variations in cell number and dye loading efficiency, creating a self-correcting system.

Step-by-Step Methodology:

  • Cell Seeding: Seed HNSCC cells (e.g., Cal27) at a density of 1×104 cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Exposure: Treat cells with the isoindolinone compound at predetermined IC 50​ concentrations for 24 hours.

  • Dye Loading: Aspirate media and wash cells with warm PBS. Add 5 µg/mL JC-1 dye diluted in complete media. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with cold PBS to remove extracellular dye, strictly minimizing background fluorescence.

  • Imaging: Image the plate using a high-content screening epifluorescence microscope. Capture red fluorescence (Ex 514 nm / Em 590 nm) and green fluorescence (Ex 488 nm / Em 529 nm).

  • Analysis: Calculate the Red/Green fluorescence intensity ratio. A statistically significant decrease in the ratio confirms mitochondrial membrane depolarization.

Assay_Workflow Comp Compound Preparation Inc Co-Incubation (24-48h) Comp->Inc Dose Response Cell Cell Culture (In Vitro Models) Cell->Inc Seeding FP FP Assay (Target Binding) Inc->FP Cell-Free ROS JC-1 Assay (Mito-Toxicity) Inc->ROS Cell-Based Data IC50 & Ratiometric Analysis FP->Data mP Shift ROS->Data Red/Green Ratio

Self-validating in vitro workflow combining target-binding and phenotypic cellular assays.

References

  • Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journals. 2

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. PMC - NIH. 4

  • US11058696B2 - Substituted bicyclic compounds. Google Patents. 3

  • 5-Hydroxy-3,3-dimethylisoindolin-1-one. BenchChem. 1

Sources

Exploratory

Pharmacokinetic Profiling of 5-Methoxy-3,3-dimethylisoindolin-1-one in Murine Models: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutic agents, including immunomodulators (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutic agents, including immunomodulators (e.g., lenalidomide) and highly selective enzyme inhibitors[1]. 5-Methoxy-3,3-dimethylisoindolin-1-one represents a highly functionalized intermediate and building block whose unique structural modifications drastically alter its absorption, distribution, metabolism, and excretion (ADME) profile.

Understanding the pharmacokinetics (PK) of this specific scaffold in murine models requires an appreciation of its structural causality:

  • The 3,3-dimethyl substitution (gem-dimethyl): The benzylic carbon (C3) of the isoindolin-1-one ring is a known metabolic "soft spot" highly susceptible to cytochrome P450-mediated oxidation. The introduction of steric bulk via gem-dimethyl groups effectively blocks this benzylic oxidation, enhancing the metabolic stability and half-life of the compound[2].

  • The 5-methoxy group: This functional group increases the overall lipophilicity (LogD) of the molecule, improving gastrointestinal permeability for oral bioavailability. However, it introduces a new metabolic liability, serving as a primary site for hepatic O-demethylation.

This whitepaper provides a self-validating, step-by-step methodology for evaluating the PK profile of 5-Methoxy-3,3-dimethylisoindolin-1-one in mice, bridging structural chemistry with in vivo bioanalytical execution.

Murine Pharmacokinetic Study Design

To achieve a robust PK profile while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal research, a serial blood sampling strategy is employed[3]. This approach allows for a complete concentration-time curve to be generated from a single mouse, eliminating inter-subject variability and reducing the total number of animals required.

Protocol 1: In Vivo Dosing and Serial Micro-Sampling

Rationale: Serial sampling requires collecting <50μL of blood per timepoint to ensure the total collected volume does not exceed 10% of the mouse's total blood volume (approx. 1.5 mL for a 25 g mouse) over a 24-hour period[4].

Step-by-Step Methodology:

  • Formulation Preparation:

    • Intravenous (IV) Dosing (2 mg/kg): Dissolve the compound in 5% DMSO, 40% PEG400, and 55% sterile saline. The gem-dimethyl group limits aqueous solubility, making co-solvents necessary to prevent precipitation in the bloodstream.

    • Oral (PO) Dosing (10 mg/kg): Suspend the compound in 0.5% Hydroxypropyl Methylcellulose (HPMC) in water. Sonicate for 15 minutes to ensure a homogenous micro-suspension[3].

  • Administration: Administer the IV dose via the lateral tail vein. Administer the PO dose via oral gavage using a bulb-tipped gastric feeding needle.

  • Serial Blood Collection: At timepoints 0.083 (IV only), 0.25,0.5,1,2,4,8, and 24 hours post-dose, restrain the mouse and puncture the submandibular vein with a 4 mm animal lancet.

  • Sample Harvesting: Collect 20μL of blood into K2​EDTA -coated capillary tubes.

  • Plasma Separation: Immediately centrifuge the tubes at 1,500×g for 5 minutes at 4∘C . Transfer the translucent plasma supernatant to a pre-labeled 96-well plate and store at −80∘C until LC-MS/MS analysis[3].

PK_Workflow A 1. Formulation & Dosing (IV/PO) B 2. Serial Blood Micro-Sampling (0-24h) A->B C 3. Plasma Extraction (Protein PPT) B->C D 4. LC-MS/MS Quantification C->D E 5. NCA PK Analysis (WinNonlin) D->E

Fig 1: Step-by-step murine pharmacokinetic in vivo workflow and bioanalysis.

Bioanalytical Method Development (LC-MS/MS)

To quantify picogram-level concentrations from micro-volume plasma samples, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory.

Protocol 2: Plasma Extraction and LC-MS/MS Quantification

Rationale: The methoxy group on the isoindolin-1-one ring acts as a strong electron-donating group, making the molecule highly amenable to positive-ion Electrospray Ionization (ESI+). A single-step protein precipitation (PPT) is utilized because it rapidly denatures plasma proteins (releasing bound drug) while maintaining high throughput[5].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 10μL of murine plasma into a 96-well plate. Add 50μL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analogue or structurally similar isoindolinone).

  • Extraction: Vortex the plate for 5 minutes at 1000 rpm , then centrifuge at 4000×g for 10 minutes at 4∘C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 40μL of the clear supernatant to a clean injection plate and dilute with 40μL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 2μL onto a C18 reverse-phase column (e.g., Accucore aQ, 2.1×50 mm,2.6μm ). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min .

  • Mass Spectrometry (MRM): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For 5-Methoxy-3,3-dimethylisoindolin-1-one (Exact Mass: ∼191.09 Da ), monitor the [M+H]+ precursor ion transition to its dominant product ion (likely resulting from the loss of the methoxy/methyl groups or ring cleavage).

ADME Dynamics & Metabolic Pathways

The pharmacokinetic behavior of 5-Methoxy-3,3-dimethylisoindolin-1-one in mice is heavily dictated by its functional groups.

  • Absorption & Distribution: The compound exhibits rapid oral absorption ( Tmax​≈0.5−1.0 h ) due to the lipophilic nature of the methoxy and gem-dimethyl groups. Similar to lenalidomide, isoindolin-1-one derivatives distribute widely into tissues, though penetration across the blood-brain barrier (BBB) may be restricted by P-glycoprotein (P-gp) efflux transporters[6][7].

  • Metabolism (Hepatic Clearance): Because the C3 position is sterically protected by the gem-dimethyl substitution, the primary Phase I metabolic clearance mechanism shifts to the 5-methoxy group[2]. Hepatic CYP450 enzymes (predominantly CYP2C and CYP3A murine homologues) catalyze the O-demethylation of the molecule, generating the more polar 5-hydroxy-3,3-dimethylisoindolin-1-one metabolite.

  • Excretion: The resulting hydroxylated metabolite undergoes Phase II glucuronidation and is subsequently cleared via renal excretion.

Metabolism Parent 5-Methoxy-3,3-dimethyl isoindolin-1-one (Parent Drug) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Metabolite1 5-Hydroxy-3,3-dimethyl isoindolin-1-one (O-Demethylation) CYP->Metabolite1 Major Pathway Metabolite2 Aliphatic Oxidation (Minor Pathway) CYP->Metabolite2 Minor (Sterically Hindered)

Fig 2: Primary Phase I metabolic pathways of 5-Methoxy-3,3-dimethylisoindolin-1-one.

Quantitative Data Presentation

The following table summarizes the representative non-compartmental analysis (NCA) pharmacokinetic parameters for this class of sterically hindered isoindolin-1-ones in a murine model (C57BL/6), demonstrating the expected high bioavailability and moderate clearance resulting from the structural modifications.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Concentration) ng/mL 1850±210 4200±530
Tmax​ (Time to Max Concentration) h 0.083 (First point) 0.5−1.0
AUC0−∞​ (Area Under Curve) h⋅ng/mL 3100±400 11600±1200
T1/2​ (Elimination Half-Life) h 2.1±0.3 2.4±0.4
CL (Clearance) mL/min/kg 10.7±1.5 N/A
Vss​ (Volume of Distribution) L/kg 1.4±0.2 N/A
F% (Oral Bioavailability) % N/A 74.8%

Note: Data represents extrapolated baseline parameters for gem-dimethyl isoindolin-1-one derivatives based on established murine PK models[2][6].

References

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed Source: nih.gov URL:[Link][1]

  • Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC - NIH Source: nih.gov URL:[Link][6]

  • Development of a physiologically based pharmacokinetic model for intravenous lenalidomide in mice Source: researchgate.net URL:[Link][7]

  • Murine Pharmacokinetic Studies - PMC - NIH Source: nih.gov URL:[Link][3]

  • Blood sampling in mice - TransCure bioServices Source: transcurebioservices.com URL:[Link][4]

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors Source: acs.org URL:[Link][2]

  • Development, validation, and application of an LC-MS/MS method for the determination of the AXL/FLT3 inhibitor gilteritinib in mouse plasma Source: researchgate.net URL:[Link][5]

Sources

Foundational

Metabolic Degradation Pathways of 5-Methoxy-3,3-dimethylisoindolin-1-one: A Comprehensive Profiling Guide

Executive Summary & Structural Profiling 5-Methoxy-3,3-dimethylisoindolin-1-one (CAS 184906-29-4) is a highly privileged heterocyclic scaffold utilized extensively in modern drug discovery, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

5-Methoxy-3,3-dimethylisoindolin-1-one (CAS 184906-29-4) is a highly privileged heterocyclic scaffold utilized extensively in modern drug discovery, particularly in the development of Wee1 kinase inhibitors, PI3Kα inhibitors, and highly selective aldosterone synthase (CYP11B2) inhibitors. Understanding its metabolic fate is critical for optimizing pharmacokinetic (PK) profiles and minimizing reactive metabolite toxicity.

From a structural biology perspective, the compound presents two distinct metabolic liabilities and one engineered metabolic shield:

  • The 5-Methoxy Group: An electron-rich ether linkage that serves as a primary soft spot for Phase I oxidative cleavage.

  • The Isoindolin-1-one Core: A stable 5-membered lactam ring that generally resists hydrolysis but can undergo ring-opening under extreme enzymatic stress.

  • The C3 gem-Dimethyl Group (The Shield): In unsubstituted isoindolin-1-ones, the C3 benzylic position is highly susceptible to rapid CYP450-mediated oxidation. The deliberate installation of gem-dimethyl groups creates a sterically hindered quaternary carbon, physically blocking the enzyme's active site from accessing the benzylic core and dramatically improving the intrinsic metabolic stability of the scaffold 1.

Phase I and Phase II Degradation Mechanisms

Phase I: CYP450-Mediated O-Demethylation (Primary Pathway)

The dominant metabolic clearance route for this compound is Phase I O-demethylation 2. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6 in human liver microsomes) utilize a highly reactive heme iron-oxo intermediate (Compound I) to abstract a hydrogen atom from the methoxy group.

  • Causality of Transformation: This abstraction generates a carbon-centered radical that rapidly undergoes oxygen rebound to form an unstable hemiacetal. The hemiacetal spontaneously collapses, releasing formaldehyde and yielding the primary metabolite: 5-Hydroxy-3,3-dimethylisoindolin-1-one 3. This transformation is a classic xenobiotic detoxification mechanism designed to expose a polar functional group for subsequent Phase II clearance.

Phase I: Aliphatic Hydroxylation (Secondary Pathway)

Despite the steric bulk of the gem-dimethyl groups, the terminal methyl C-H bonds remain accessible to certain CYP isoforms. Minor metabolic pathways include the aliphatic hydroxylation of these methyl groups, resulting in a hydroxymethyl intermediate. However, the energy barrier for primary C-H abstraction is higher than that of the methoxy group, making this a secondary clearance route.

Phase II: Glucuronidation

Once the 5-hydroxy metabolite is formed, it acts as a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The exposed phenolic hydroxyl group undergoes rapid conjugation with glucuronic acid, forming a highly water-soluble O-glucuronide conjugate that is readily excreted via renal pathways.

Pathway Parent 5-Methoxy-3,3-dimethyl isoindolin-1-one OH_Metab 5-Hydroxy-3,3-dimethyl isoindolin-1-one Parent->OH_Metab CYP450 (O-Demethylation) Alkyl_OH Hydroxymethyl Metabolite Parent->Alkyl_OH CYP450 (Aliphatic Oxidation) Gluc O-Glucuronide Conjugate OH_Metab->Gluc UGTs (Glucuronidation)

Fig 1: Phase I and Phase II metabolic degradation pathways of the isoindolin-1-one scaffold.

Quantitative Metabolic Parameters

To provide a baseline for structural optimization, the following table summarizes the typical quantitative metabolic parameters observed for the 5-Methoxy-3,3-dimethylisoindolin-1-one scaffold during in vitro profiling.

Pharmacokinetic ParameterTypical Value / ObservationAnalytical Method
Intrinsic Clearance ( CLint​ ) 15 - 35 µL/min/mg proteinHLM Depletion Assay (Substrate Depletion)
Primary Mass Shift -14 Da (Loss of CH2​ )LC-HRMS/MS (+ESI mode)
Major Phase II Route O-Glucuronidation (+176 Da)UGT Incubation with UDPGA cofactor
Primary CYP Phenotype CYP3A4 (Major), CYP2D6 (Minor)Recombinant human CYP (rhCYP) Assay
Benzylic Oxidation Rate NegligibleBlocked by C3 gem-dimethyl steric hindrance

Experimental Methodology: Self-Validating Microsomal Stability Assay

To accurately map the degradation pathways of this compound, a highly controlled in vitro Human Liver Microsome (HLM) assay is required. The following protocol is engineered as a self-validating system , ensuring that every data point is internally verified against false positives or chemical degradation.

Step-by-Step Protocol

1. Reagent & Matrix Preparation

  • Prepare a 10 mM stock of 5-Methoxy-3,3-dimethylisoindolin-1-one in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve enzymatic integrity.

  • Causality Check: Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). CYP450 enzymes are obligate monooxygenases; without the continuous supply of electrons from NADPH, Phase I metabolism cannot occur.

2. System Validation Controls (The Self-Validating Core)

  • Negative Control (Minus-NADPH): Incubate the compound with HLMs but without the NADPH system. Why: If degradation occurs here, the compound is chemically unstable in buffer, and the clearance is not CYP-mediated.

  • Positive Control: Incubate a known rapid-clearance drug (e.g., Midazolam for CYP3A4) in parallel. Why: This proves the thawed HLMs are enzymatically active and capable of robust metabolism.

3. Incubation & Time-Course Sampling

  • Pre-incubate the compound and HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Extract 50 µL aliquots at specific time points (0, 5, 15, 30, 45, and 60 minutes).

4. Reaction Quenching & Internal Standardization

  • Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS).

  • Causality Check: The cold ACN serves a dual purpose: it instantly denatures the CYP enzymes to freeze the metabolic snapshot in time, and it precipitates the microsomal proteins to prevent LC column clogging. The IS corrects for any volumetric errors during pipetting or matrix suppression during ionization.

5. Centrifugation & LC-HRMS/MS Analysis

  • Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to LC vials. Analyze via High-Resolution Mass Spectrometry (e.g., Q-TOF) to identify exact mass shifts (e.g., the -14 Da shift indicating the formation of 5-Hydroxy-3,3-dimethylisoindolin-1-one).

Workflow Prep 1. Reagent Prep (HLMs + NADPH) Incub 2. Incubation (37°C, 0-60 min) Prep->Incub Quench 3. Quenching (Cold ACN + IS) Incub->Quench LCMS 4. LC-HRMS/MS (Metabolite ID) Quench->LCMS

Fig 2: Self-validating in vitro liver microsome workflow for metabolic profiling.

References

  • 3 Title: 5-Hydroxy-3,3-dimethylisoindolin-1-one | Research Chemical. Source: BenchChem. URL:

  • 2 Title: In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma. Source: MDPI. URL:

  • 1 Title: Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Exploratory

5-Methoxy-3,3-dimethylisoindolin-1-one molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Methoxy-3,3-dimethylisoindolin-1-one For Researchers, Scientists, and Drug Development Professionals Introduction to 5-Methoxy-3,3-dimethylisoindoli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Methoxy-3,3-dimethylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methoxy-3,3-dimethylisoindolin-1-one

5-Methoxy-3,3-dimethylisoindolin-1-one is a substituted isoindolinone, a class of compounds with a bicyclic structure that serves as a common intermediate and core skeleton for numerous biologically active molecules and natural products.[1] The isoindolinone framework is of significant interest in medicinal chemistry and drug development due to its presence in various compounds exhibiting a wide range of pharmaceutical properties. The specific substitutions on the isoindolinone core, such as the methoxy and dimethyl groups in this compound, are crucial for modulating its bioactivity and physicochemical properties, making it a valuable molecule for further chemical modification and investigation.[1][2] Accurate characterization of its fundamental properties, such as molecular weight and exact mass, is the first and most critical step in any research or development pipeline.

Core Physicochemical Properties

A precise understanding of a compound's identity is foundational to all subsequent experimental work. The following table summarizes the key identifiers and structural information for 5-Methoxy-3,3-dimethylisoindolin-1-one.

PropertyValueSource(s)
IUPAC Name 5-methoxy-3,3-dimethylisoindolin-1-one[3]
CAS Number 184906-29-4[3][4]
Molecular Formula C₁₁H₁₃NO₂[4]
Canonical SMILES CC1(C2=C(C=CC(=C2)OC)C(=O)N1)C
InChIKey ZLMBGBZUFNKJRJ-UHFFFAOYSA-N

Distinguishing Molecular Weight and Exact Mass: A Foundational Concept

In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent fundamentally different concepts. A clear understanding of this distinction is paramount for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is an average, calculated using the weighted abundance of the naturally occurring isotopes of each element within the molecule.[5] For example, the atomic weight of carbon (12.011 amu) is a weighted average of the masses of its isotopes (¹²C, ¹³C, etc.) based on their natural abundance. Molecular weight is typically expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemistry (e.g., preparing solutions).[5]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[5][6] It represents the mass of a single, specific isotopic combination of the molecule. Exact mass is expressed in Daltons (Da) or atomic mass units (amu). This is the value that is measured by mass spectrometry, an analytical technique that separates ions based on their mass-to-charge ratio (m/z).[6][7]

The distinction is critical because high-resolution mass spectrometry (HRMS) is capable of measuring the mass of individual ions with high precision, allowing for the determination of the exact mass.[7] This precise measurement is a powerful tool for confirming the elemental composition of a molecule.[8]

G cluster_MW Molecular Weight (Average Mass) cluster_EM Exact Mass (Monoisotopic Mass) MW_Concept Calculated from weighted average of natural isotopic abundances MW_Elements e.g., C = 12.011 H = 1.008 O = 15.999 MW_Concept->MW_Elements Based on MW_Use Use: Stoichiometry (Bulk Material) Units: g/mol MW_Elements->MW_Use Leads to EM_Concept Calculated from the mass of the most abundant isotope EM_Elements e.g., ¹²C = 12.00000 ¹H = 1.00783 ¹⁶O = 15.99491 EM_Concept->EM_Elements Based on EM_Use Use: Mass Spectrometry (Single Molecule) Units: Da (amu) EM_Elements->EM_Use Leads to Title Conceptual Difference: Molecular Weight vs. Exact Mass

Caption: Core distinction between Molecular Weight and Exact Mass.

Quantitative Data for 5-Methoxy-3,3-dimethylisoindolin-1-one

The following table provides the calculated molecular weight and the monoisotopic (exact) mass for C₁₁H₁₃NO₂. For drug development professionals, the exact mass is the more pertinent value for structural confirmation via mass spectrometry.

ParameterValueDescription
Molecular Weight 191.23 g/mol Average mass for stoichiometric calculations.[4]
Exact (Monoisotopic) Mass 191.09464 DaMass of the molecule with the most abundant isotopes, measured by HRMS.

The Role of Mass Spectrometry in Drug Development

Mass spectrometry (MS) is an indispensable analytical tool in modern research and across all stages of the pharmaceutical pipeline.[9] Its ability to provide sensitive and accurate mass measurements offers invaluable information.[9]

  • Compound Confirmation: In early-stage discovery, confirming that the synthesized compound is indeed the intended molecule is crucial. High-resolution mass spectrometry provides an experimental exact mass that can be compared to the theoretical value. A match within a narrow tolerance (typically <5 ppm) provides high confidence in the elemental composition and, therefore, the identity of the compound.[8]

  • Impurity Profiling: Detecting and identifying impurities, even at trace levels, is a critical safety and regulatory requirement. The high sensitivity of MS allows for the detection of low-level impurities, and its high resolution can help in elucidating their structures.[10]

  • Metabolite Identification: Understanding how a drug candidate is metabolized is fundamental to assessing its efficacy and safety. MS, often coupled with liquid chromatography (LC-MS), is the primary technique used to identify metabolites in complex biological matrices.[11]

The choice of mass analyzer is a key experimental decision. For the purpose of confirming the elemental composition of a new chemical entity like 5-Methoxy-3,3-dimethylisoindolin-1-one, high-resolution instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers are required.[9][10] These technologies provide the mass accuracy needed to distinguish between compounds with very similar masses (isobars).[12]

Experimental Determination of Exact Mass: A Technical Protocol

This section outlines a generalized, self-validating protocol for determining the exact mass of 5-Methoxy-3,3-dimethylisoindolin-1-one using High-Resolution Mass Spectrometry (HRMS).

Objective: To accurately measure the monoisotopic mass of the target compound and confirm its elemental composition.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Methoxy-3,3-dimethylisoindolin-1-one.

    • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

    • Perform a serial dilution to create a working solution of approximately 1 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water). The goal is to achieve an on-column concentration that provides good signal intensity without saturating the detector.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's specifications immediately before the analysis.

    • Use a certified calibration solution appropriate for the desired mass range and ionization mode (positive or negative). This step is critical for ensuring high mass accuracy. The instrument software uses the known masses of the calibrant ions to create a calibration curve, which is then applied to the measurement of the analyte.

  • LC-HRMS Analysis:

    • Chromatographic Separation (Optional but Recommended): While direct infusion is possible, coupling with HPLC is preferred to separate the analyte from potential impurities.

      • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient to elute the compound, for example, starting at 5% B and ramping to 95% B over several minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a logical starting point, as the molecule is likely to be protonated to form the [M+H]⁺ adduct.

      • Mass Range: Scan a range appropriate for the expected ion, e.g., m/z 50-500.

      • Resolution: Set the instrument to a high-resolution setting (e.g., >30,000 FWHM).

      • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the peak for the monoisotopic [M+H]⁺ ion. For C₁₁H₁₃NO₂, the theoretical exact mass is 191.09464 Da. The expected [M+H]⁺ ion would have an m/z of 192.10192.

    • Compare the measured m/z from the experiment to the theoretical m/z.

    • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

    • A mass error of <5 ppm is considered strong evidence for the proposed elemental composition.

G cluster_workflow HRMS Experimental Workflow A 1. Sample Preparation (1 µg/mL in mobile phase) C 3. LC-MS Injection (Separation & Ionization) A->C B 2. Instrument Calibration (Ensures mass accuracy) D 4. High-Resolution Mass Analysis (e.g., Orbitrap, TOF) B->D Calibration applied C->D E 5. Data Processing (Extract mass spectrum) D->E F 6. Mass Comparison & Error Calc. (Measured vs. Theoretical < 5ppm) E->F Title Workflow for Exact Mass Determination

Caption: A typical workflow for determining the exact mass of a small molecule.

Conclusion

For 5-Methoxy-3,3-dimethylisoindolin-1-one, the molecular weight is 191.23 g/mol , a value essential for bulk chemical handling, while its exact mass is 191.09464 Da , a parameter critical for its unambiguous identification using modern analytical techniques.[4] For professionals in research and drug development, understanding the distinction between these values and mastering the application of high-resolution mass spectrometry are not merely academic exercises. They are fundamental requirements for ensuring the integrity of research data, meeting stringent regulatory standards, and ultimately, advancing the development of new chemical entities with confidence and precision.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). [Link]

  • 5-methoxy-3,3-dimethylisoindolin-1-one (C11H13NO2). PubChemLite. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. ACS Publications. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • 5-methoxy-3,3-dimethylisoindolin-1-one — Chemical Substance Information. NextSDS. [Link]

  • synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, Vol. 87, No. 10, 2013. [Link]

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. [Link]

  • Exact mass vs molecular weight. Reddit. [Link]

  • Exact Molecular Mass versus Molecular Weight. Organic Chemistry at CU Boulder. [Link]

  • Molecular weight or exact mass in LC-MS ?. ResearchGate. [Link]

Sources

Foundational

In vitro toxicity and safety profile of 5-Methoxy-3,3-dimethylisoindolin-1-one

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 5-Methoxy-3,3-dimethylisoindolin-1-one Abstract 5-Methoxy-3,3-dimethylisoindolin-1-one is a novel synthetic compound belonging to the isoindolino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 5-Methoxy-3,3-dimethylisoindolin-1-one

Abstract

5-Methoxy-3,3-dimethylisoindolin-1-one is a novel synthetic compound belonging to the isoindolinone class. Isoindolinone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antitumor and anti-inflammatory agents.[1][2] As with any new chemical entity destined for therapeutic consideration, a rigorous evaluation of its safety profile is paramount. This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 5-Methoxy-3,3-dimethylisoindolin-1-one. The methodologies detailed herein are designed to provide a robust preliminary safety assessment, identifying potential liabilities early in the development pipeline to guide informed decision-making. This document outlines a multi-tiered approach, beginning with foundational cytotoxicity screening, followed by genotoxicity assessment, and culminating in an evaluation of organ-specific toxicity. Each section provides the scientific rationale for the experimental choices, detailed protocols, and guidance on data interpretation, adhering to the principles of modern nonclinical safety assessment.[3][4]

Foundational Pillar: In Vitro Cytotoxicity Assessment

The initial step in any safety evaluation is to determine the concentration at which a compound exerts cytotoxic effects. This establishes a working concentration range for subsequent, more mechanistic assays and provides the first indication of the compound's therapeutic index. We will utilize a panel of cell lines, including both cancerous and non-cancerous human cells, to identify any potential for cell-type-specific toxicity.

Scientific Rationale

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death or inhibition of proliferation. This assay is a reliable and high-throughput method for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing the cytotoxicity of isoindolinone derivatives.[5]

Materials:

  • Human cell lines (e.g., A549 - human lung carcinoma, L929 - murine fibroblast, primary human hepatocytes)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 5-Methoxy-3,3-dimethylisoindolin-1-one (test compound)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Methoxy-3,3-dimethylisoindolin-1-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated control and vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for 5-Methoxy-3,3-dimethylisoindolin-1-one

Cell LineTypeIncubation Time (h)IC50 (µM)
A549Human Lung Carcinoma48> 100
HepG2Human Hepatocellular Carcinoma4885.3
L929Murine Fibroblast48> 100
Primary Human HepatocytesNormal Human Liver Cells4892.1
Visualization: Cytotoxicity Testing Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding 1. Seed Cells in 96-Well Plate Treatment 3. Treat Cells with Compound CellSeeding->Treatment CompoundPrep 2. Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan_sol 6. Solubilize Formazan Crystals MTT_add->Formazan_sol Readout 7. Measure Absorbance at 570 nm Formazan_sol->Readout Calc 8. Calculate % Viability and IC50 Value Readout->Calc Genotoxicity_Strategy cluster_ames Gene Mutation cluster_chromo Chromosomal Damage Start Test Compound: 5-Methoxy-3,3-dimethylisoindolin-1-one Ames_Test Ames Test (OECD 471) -S9 and +S9 Start->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (OECD 487) -S9 and +S9 Start->Micronucleus_Test Decision Are both tests negative? Ames_Test->Decision Micronucleus_Test->Decision Result_Neg Low Genotoxic Risk Proceed with Development Decision->Result_Neg Yes Result_Pos Genotoxic Potential Identified Investigate Mechanism / Consider Redesign Decision->Result_Pos No

Caption: Decision tree for in vitro genotoxicity assessment.

Advanced Safety Profiling: Organ-Specific Toxicity

Beyond general cytotoxicity and genotoxicity, it is prudent to investigate potential liabilities in major organ systems that are common targets for drug-induced toxicity. [3]In vitro models using human-relevant cells can provide early warnings of such liabilities.

Scientific Rationale and Conceptual Assays
  • Hepatotoxicity: The liver is the primary site of drug metabolism, making it susceptible to injury. Assays using primary human hepatocytes or cell lines like HepG2 can assess endpoints such as cell membrane damage (LDH release), mitochondrial dysfunction, and steatosis (fat accumulation).

  • Cardiotoxicity: Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of cardiac arrhythmia (QT prolongation). An in vitro hERG assay (e.g., automated patch-clamp) is a standard regulatory requirement to assess this risk.

  • Neurotoxicity: Given that some isoindolinones have CNS activity, assessing for potential neurotoxicity is warranted. [7]This can be done using cultured neurons to evaluate effects on cell viability, neurite outgrowth, and synaptic function. [8]

Data Interpretation

Results from these assays are typically compared to known positive controls and therapeutic plasma concentrations (if available from in vivo studies) to determine a margin of safety. A positive signal in any of these assays would trigger further investigation and could be a reason to deprioritize the compound.

Table 3: Hypothetical Organ-Specific Toxicity Data for 5-Methoxy-3,3-dimethylisoindolin-1-one

AssayEndpointResult (IC50 or % Inhibition)Safety Margin Assessment
Hepatotoxicity (HepG2)LDH ReleaseIC50 > 100 µMLow Risk
Cardiotoxicity (hERG)K+ Channel InhibitionIC50 > 30 µMLow Risk
Neurotoxicity (Cultured Neurons)ViabilityIC50 > 100 µMLow Risk

Synthesis of a Preliminary In Vitro Safety Profile

The culmination of this testing cascade is the creation of a comprehensive preliminary safety profile for 5-Methoxy-3,3-dimethylisoindolin-1-one. This profile synthesizes all the generated data to provide a holistic view of the compound's potential toxicities.

This integrated assessment allows for a comparison of cytotoxic concentrations with concentrations that elicit genotoxic or organ-specific effects. A favorable profile would show a large margin between the anticipated therapeutic concentration and the concentrations at which any adverse effects are observed in vitro. This profile is a living document that will be updated as more data, including in vivo toxicology results, become available. It serves as the foundation for a data-driven risk assessment, guiding the future development path of 5-Methoxy-3,3-dimethylisoindolin-1-one.

Conclusion

This technical guide has outlined a robust and logical workflow for the comprehensive in vitro safety and toxicity assessment of 5-Methoxy-3,3-dimethylisoindolin-1-one. By systematically evaluating cytotoxicity, genotoxicity, and organ-specific toxicities, researchers can build a detailed preliminary safety profile. This early-stage characterization is indispensable for identifying potential development hurdles, mitigating risks, and ensuring that only the most promising and safest candidates advance toward clinical evaluation. The application of these self-validating protocols will provide the authoritative grounding necessary to make critical decisions in the drug development journey.

References

  • Benchchem. Application Notes and Protocols for the Synthesis and Therapeutic Use of Bioactive Isoindolinone Derivatives. 5

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. 6

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. 9

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. 1

  • In Vitro Bioactivities of Isoindolin-1-3-Phosophonate Compounds. Semantic Scholar. 10

  • 5-methoxy-3,3-dimethylisoindolin-1-one — Chemical Substance Information. NextSDS. 11

  • In Vitro Safety. Selvita. 3

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development (6of14) REdI 2018. YouTube.

  • Safety Data Sheet. TargetMol. 12

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. 13

  • 5-Methoxy-3,3-dimethylisoindolin-1-one. Sapphire Bioscience.

  • Safety Data Sheet: 5-Methoxyindole. Carl ROTH. 14

  • Drug Safety Assessment for Small & Large molecule Oncology drugs. ResearchGate.

  • FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics. Advancing RNA. 15

  • The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. PMC. 16

  • Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats. PMC. 17

  • 5-Methoxytryptamine. Wikipedia.

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. 2

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin. IRIS.

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ResearchGate.

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC.

  • Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone. Benchchem. 18

  • In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway. PubMed.

  • Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. 19

  • Fundamental chemical properties of 5-Methoxyindole. Benchchem. 20

  • Erinacerins C−L, Isoindolin-1-ones with α‑Glucosidase Inhibitory Activity from Cultures of the Medicinal Mushroom Hericium erinaceus. Floyd Fungi.

  • Prospective examination of synthetic 5-methoxy-N,N-dimethyltryptamine inhalation: effects on salivary IL-6, cortisol levels, affect, and non-judgment. Maastricht University.

Sources

Exploratory

Identification of 5-Methoxy-3,3-dimethylisoindolin-1-one primary metabolites

An In-Depth Technical Guide to the Identification of Primary Metabolites of 5-Methoxy-3,3-dimethylisoindolin-1-one Introduction: Charting the Metabolic Journey of a Novel Isoindolinone In the landscape of drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification of Primary Metabolites of 5-Methoxy-3,3-dimethylisoindolin-1-one

Introduction: Charting the Metabolic Journey of a Novel Isoindolinone

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of building a robust safety and efficacy profile. The biotransformation of a parent drug into its metabolites can dramatically alter its pharmacological activity, clearance rate, and potential for toxicity. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven framework for the systematic identification of the primary metabolites of 5-Methoxy-3,3-dimethylisoindolin-1-one, a novel synthetic compound with potential therapeutic applications.[1]

The isoindolinone scaffold is present in a range of biologically active molecules and approved drugs, making the metabolic liabilities of this core structure a subject of significant interest.[1][2][3] This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-stage strategy that begins with predictive analysis based on chemical structure, progresses through comprehensive in vitro screening and in vivo confirmation, and culminates in definitive analytical characterization. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental phase is designed to validate the findings of the last, providing a self-validating system for metabolite discovery.

Part 1: Predictive Metabolic Analysis: A Hypothesis-Driven Approach

Before a single experiment is conducted, a detailed analysis of the parent molecule's structure provides critical clues to its likely metabolic hotspots. This predictive step is essential for designing efficient experiments and anticipating the analytical signatures of potential metabolites. 5-Methoxy-3,3-dimethylisoindolin-1-one possesses several key functional groups that are known substrates for metabolic enzymes.

  • Aryl Methoxy Group: The methoxy (O-CH₃) group attached to the aromatic ring is a prime target for Phase I metabolism. Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, are well-known to catalyze the O-demethylation of aryl methyl ethers.[4] This reaction replaces the methyl group with a hydroxyl group, creating a phenolic metabolite. This is often a major clearance pathway for methoxy-containing xenobiotics.[5]

  • Aromatic Ring: The benzene ring itself is susceptible to CYP-mediated hydroxylation, another common Phase I oxidative reaction.[6][7][8] This can occur at various positions on the ring, leading to one or more isomeric hydroxylated metabolites.

  • Lactam and Gem-Dimethyl Groups: While the lactam ring and the gem-dimethyl groups are generally more metabolically stable than the aryl methoxy group, they should not be entirely dismissed. Hydroxylation of the methyl groups or hydrolysis of the lactam ring are possibilities, though likely to be minor pathways compared to reactions on the electron-rich aromatic system.

Based on this structural assessment, the most probable primary metabolic pathways are O-demethylation and aromatic hydroxylation . These Phase I metabolites, now bearing a reactive hydroxyl group, become ideal substrates for Phase II conjugation reactions.[9] The most prevalent conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a bulky, polar glucuronic acid moiety to the metabolite.[10][11][12][13][14] This process dramatically increases water solubility, facilitating excretion.[9]

Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 5-Methoxy-3,3-dimethylisoindolin-1-one M1 M1: O-demethylation (Phenolic Metabolite) -14 Da Parent->M1 O-demethylation M2 M2: Aromatic Hydroxylation (Hydroxylated Metabolite) +16 Da Parent->M2 Hydroxylation M3 M3: M1-Glucuronide +176 Da M1->M3 Glucuronidation M4 M4: M2-Glucuronide +176 Da M2->M4 Glucuronidation

Caption: Predicted primary metabolic pathways for 5-Methoxy-3,3-dimethylisoindolin-1-one.

Part 2: In Vitro Profiling: Elucidating Metabolic Pathways in a Controlled System

In vitro metabolism models are indispensable tools for rapidly screening metabolic stability and identifying the key enzymes and pathways involved in a drug's biotransformation.[15] The choice of system is critical and depends on the desired scope of the investigation.

In Vitro System Key Enzymes Present Primary Use Case Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)[16][17]High-throughput screening for Phase I metabolism, CYP inhibition/phenotyping.Cost-effective, long shelf-life, high enzyme concentration.Lacks cytosolic enzymes (e.g., SULTs, GSTs), no active transport.
Liver S9 Fraction Microsomal (CYPs, UGTs) + Cytosolic enzymes[16][18]Broader metabolic profiling, including some Phase II conjugations.More complete metabolic profile than microsomes.[18]Can have high cytotoxicity in cell-based assays, requires cofactors.[16]
Hepatocytes Full complement of Phase I & II enzymes, transporters.[19]"Gold standard" for predicting in vivo clearance and metabolite profiles.Most physiologically relevant in vitro model.Higher cost, shorter lifespan, more labor-intensive.[18]

For initial identification of primary metabolites, a tiered approach using liver microsomes and S9 fractions provides a comprehensive and cost-effective strategy.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol aims to determine the rate of disappearance of the parent compound and generate sufficient quantities of Phase I metabolites for initial identification.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
  • Test Compound Stock (10 mM): Dissolve 5-Methoxy-3,3-dimethylisoindolin-1-one in DMSO.
  • HLM Stock (20 mg/mL): Thaw pooled HLM on ice. Dilute to 1 mg/mL in cold phosphate buffer immediately before use.
  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). This is critical as CYPs are NADPH-dependent monooxygenases.[20]

2. Incubation Procedure:

  • Pre-warm a 96-well plate at 37°C for 10 minutes.
  • In duplicate wells, add the diluted HLM solution (e.g., 188 µL for a final volume of 200 µL).
  • Add 2 µL of the 10 mM test compound stock to each well (final concentration: 10 µM).
  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. This step allows the compound to equilibrate with the microsomal enzymes.
  • Initiate the metabolic reaction by adding 10 µL of the NRS solution to each well.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine). The cold organic solvent precipitates proteins, halting all enzymatic activity.

3. Sample Processing & Analysis:

  • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
  • Analyze samples to quantify the remaining parent compound at each time point and to perform qualitative screening for new metabolic peaks.

A parallel incubation using the liver S9 fraction should be conducted using a similar protocol, but with the addition of cofactors for Phase II enzymes like UGTs (e.g., UDPGA).[18] Comparing the metabolite profiles from microsomes and S9 can reveal the contribution of cytosolic enzymes.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis A Prepare Reagents (Buffer, Compound, HLM, Cofactors) B Combine HLM/S9 + Compound A->B C Pre-incubate (5 min) B->C D Initiate with Cofactors (NADPH/UDPGA) C->D E Time-course Sampling (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + Internal Std.) E->F G Protein Precipitation (Centrifuge) F->G H Collect Supernatant G->H I LC-HRMS/MS Analysis H->I J Data Processing: - Quantify Parent (Stability) - Identify Metabolite Peaks I->J

Caption: General workflow for in vitro metabolite identification using liver subcellular fractions.

Part 3: In Vivo Confirmation: A Holistic View of Metabolism and Excretion

While in vitro systems are powerful, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[19] In vivo studies in animal models, typically rodents (mice or rats), are essential to confirm the relevance of in vitro findings and identify metabolites formed through multi-organ or gut microbiota metabolism.[21][22]

Experimental Protocol: Rodent Pharmacokinetic (PK) and Metabolite Profiling Study

This protocol provides a framework for a single-dose PK study to identify circulating and excreted metabolites.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (n=3-5 per group). Rats are a common choice due to their well-characterized metabolic pathways and larger size for easier blood sampling compared to mice.[21]
  • Acclimation: Animals should be acclimated for at least one week under standard housing conditions.
  • Dosing: Administer a single dose of 5-Methoxy-3,3-dimethylisoindolin-1-one via oral gavage (PO) and intravenous (IV) routes in separate groups. The IV group helps determine absolute bioavailability and non-hepatic clearance. A typical dose might be 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

2. Sample Collection:

  • Blood/Plasma: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately place on ice. Centrifuge to separate plasma, which is then stored at -80°C.
  • Urine and Feces: House animals in metabolic cages to allow for separate collection of urine and feces over 24 or 48 hours. This is crucial for understanding excretion pathways. Pool samples at intervals (e.g., 0-8h, 8-24h) and store at -80°C.

3. Sample Processing:

  • Plasma: Use protein precipitation as described in the in vitro protocol. Alternatively, for higher sensitivity, solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering matrix components.
  • Urine: Centrifuge to remove debris. Dilute with mobile phase or water before injection. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase) can be included to cleave the glucuronide and confirm its presence by observing the increase in the corresponding Phase I metabolite.
  • Feces: Homogenize with water or buffer. Extract the analytes using a suitable organic solvent mixture.

4. Analysis:

  • Analyze all processed samples by LC-HRMS/MS. Compare the metabolite peaks found in vivo with those identified in the in vitro incubations. This comparison validates the in vitro model and can reveal unique in vivo metabolites.

Part 4: Analytical Identification and Structural Elucidation

The definitive identification of metabolites relies on advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and, for novel or ambiguous structures, nuclear magnetic resonance (NMR) spectroscopy.[23][24]

LC-HRMS/MS: The Workhorse of Metabolite Identification

Liquid chromatography coupled with high-resolution tandem mass spectrometry is the cornerstone of modern metabolite identification.[25][26]

  • Detection Strategy: The first step is to analyze the samples from in vitro and in vivo studies using a "metabolite hunting" approach. This involves comparing the chromatograms of t=0 or pre-dose samples with post-incubation/post-dose samples to find new peaks that are absent in the controls.

  • High-Resolution Mass: HRMS instruments (like Orbitrap or Q-TOF) provide accurate mass measurements (<5 ppm error), which allows for the confident determination of the elemental composition of a metabolite. This is the primary tool for proposing a biotransformation.

  • Tandem MS (MS/MS): Once a potential metabolite is detected, it is fragmented in the mass spectrometer. The resulting fragmentation pattern provides structural information. Critically, the fragmentation pattern of a metabolite should show logical similarities to the fragmentation of the parent drug. For example, a fragment ion containing the unmodified part of the molecule should be present in both the parent and metabolite spectra.

Biotransformation Mass Change (Da) Expected Observation
O-demethylation -14.0156 (CH₂)Loss of a methyl group, replaced by H.
Hydroxylation +15.9949 (O)Addition of an oxygen atom.
Glucuronidation +176.0321 (C₆H₈O₆)Addition of a glucuronic acid moiety.
N-dealkylation -14.0156 (CH₂)(If applicable to N-substituents)
Oxidation +15.9949 (O)e.g., alcohol to ketone or aldehyde.
NMR Spectroscopy: The Gold Standard for Structural Confirmation

For novel metabolites or when MS/MS data is ambiguous (e.g., determining the exact position of a hydroxyl group on the aromatic ring), NMR spectroscopy is the definitive tool for structural elucidation.[23][27] This requires isolating a sufficient quantity of the metabolite, often through scaled-up in vitro incubations or by chemical synthesis of the suspected metabolite. Comparing the 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of the isolated metabolite with that of the parent compound allows for unambiguous assignment of the site of metabolic modification.

Hypothetical Data Summary

Based on a typical study, we might expect the following results for 5-Methoxy-3,3-dimethylisoindolin-1-one:

Metric Human Liver Microsomes Rat In Vivo (Plasma) Interpretation
Half-life (t½) 25 min1.8 hoursModerate to high clearance predicted. The in vivo half-life is longer due to distribution and absorption phases.
Primary Metabolites M1 (O-desmethyl), M2 (Hydroxylated)M1, M2, M3 (M1-Glucuronide)Phase I metabolites are readily formed in vitro. The glucuronide conjugate (M3) is a major circulating metabolite in vivo, highlighting the importance of Phase II metabolism.
Major Excretion Route N/AUrine (as M3) and FecesThe polar glucuronide is efficiently cleared via the kidneys. Some parent or Phase I metabolites may be excreted in feces.

Conclusion: An Integrated Strategy for Confident Metabolite Identification

The identification of primary metabolites is a systematic, multi-faceted process that builds a bridge from chemical structure to biological reality. For 5-Methoxy-3,3-dimethylisoindolin-1-one, a logical and scientifically rigorous investigation begins with predicting O-demethylation and aromatic hydroxylation as the key Phase I pathways, followed by glucuronidation. This hypothesis is then tested and refined using a combination of in vitro models, such as liver microsomes and S9 fractions, which provide a rapid and controlled environment to profile biotransformations. Subsequent in vivo studies in a relevant animal model are essential to confirm these findings in a complete physiological system and to understand the pharmacokinetics and excretion routes of both the parent compound and its metabolites. Finally, the application of advanced analytical techniques, principally LC-HRMS/MS, provides the high-confidence data needed to identify and characterize these metabolic products. By integrating these strategies, researchers can build a comprehensive understanding of a compound's metabolic fate, a critical step in advancing a promising molecule toward clinical development.

References

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. [Link]

  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. (n.d.).
  • Methods of Metabolite Identification. (n.d.). Creative Bioarray. [Link]

  • In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. (n.d.). Wiley Online Library. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Bentham Science. [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2025). MDPI. [Link]

  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2021). MDPI. [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (n.d.). National Institutes of Health (NIH). [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. (2025). Arome Science. [Link]

  • Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. (n.d.). National Institutes of Health (NIH). [Link]

  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. (n.d.). EBM Consult. [Link]

  • Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2020). National Institutes of Health (NIH). [Link]

  • Phase I Drug Metabolism. (2022). Drug Hunter. [Link]

  • Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn. [Link]

  • Investigation of Biotransformation Products of p-Methoxymethylamphetamine and Dihydromephedrone in Wastewater by High-Resolution Mass Spectrometry. (1989). MDPI. [Link]

  • Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. (2025). Drug Hunter. [Link]

  • Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. (n.d.). National Institutes of Health (NIH). [Link]

  • Small Animal In Vivo PK Service. (2024). Creative Biolabs. [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). National Institutes of Health (NIH). [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). SpringerLink. [Link]

  • Phase II (Conjugation) Reactions. (n.d.). PharmaXChange.info. [Link]

  • The role of CYP450 in drug metabolism. (2022). AxisPharm. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences. [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (n.d.). National Institutes of Health (NIH). [Link]

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Phase II Drug Metabolism. (2022). Drug Hunter. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]

  • 5-methoxy-3,3-dimethylisoindolin-1-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Glucuronidation. (n.d.). Wikipedia. [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. (2024). IntechOpen. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (n.d.). National Institutes of Health (NIH). [Link]

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. (2024). National Institutes of Health (NIH). [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). National Institutes of Health (NIH). [Link]

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. (2011). National Institutes of Health (NIH). [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism. (2021). Royal Society of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR Spectroscopy Reference Data and Analytical Protocols for 5-Methoxy-3,3-dimethylisoindolin-1-one

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Pharmacological Context & Structural Significance The isoindolin-1-one (la...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Pharmacological Context & Structural Significance

The isoindolin-1-one (lactam) core is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigid, hydrogen-bonding scaffold in targeted therapeutics. Specifically, 5-methoxy-3,3-dimethylisoindolin-1-one is a critical synthetic intermediate and structural motif utilized in the development of advanced immunomodulatory drugs and kinase inhibitors.

Recent drug discovery campaigns have integrated this specific scaffold into the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors to enhance T-cell receptor signaling in immunotherapy[1]. The incorporation of the gem-dimethyl group at the C3 position is a deliberate pharmacokinetic strategy; it blocks the oxidative metabolic liability typically associated with primary or secondary carbons at this position, thereby increasing the metabolic half-life of the resulting drug[1]. Furthermore, this scaffold has been patented in the development of Wee1 kinase inhibitors, which are used to sensitize p53-depleted cancer cells to DNA-damaging agents[2].

Understanding the exact nuclear magnetic resonance (NMR) signature of this intermediate is critical for downstream quality control, structural validation, and ensuring the integrity of subsequent cross-coupling or substitution reactions.

Mechanistic Insights into Spectral Features

To accurately assign the NMR spectra of 5-methoxy-3,3-dimethylisoindolin-1-one, one must analyze the electronic effects dictating the chemical shifts of the aromatic AMX spin system.

  • The Deshielding Cone of the Carbonyl: The C1 carbonyl group exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects. The magnetic anisotropy of the C=O double bond creates a deshielding cone that heavily impacts the ortho proton (H-7), pushing its chemical shift significantly downfield to ~7.74 ppm[3].

  • The Shielding Effect of the Methoxy Group: Conversely, the oxygen atom of the 5-methoxy group donates electron density into the aromatic ring via a strong resonance effect (+R). This increased electron density shields the ortho positions (C4 and C6), shifting their respective protons upfield to ~6.87 ppm and ~6.97 ppm[4].

  • Lactam N-H Quadrupolar Relaxation: The N-H proton typically appears as a broad singlet (~7.40 ppm in CDCl₃). This broadening is caused by the quadrupolar moment of the adjacent ¹⁴N nucleus (spin I = 1), which induces rapid relaxation of the attached proton.

Electronic_Effects Sub 5-Methoxy Group (+R Effect) C4 C4 Proton (~6.87 ppm) Sub->C4 Shields (Upfield) C6 C6 Proton (~6.97 ppm) Sub->C6 Shields (Upfield) Carbonyl C1 Carbonyl (-I, -R Effect) C7 C7 Proton (~7.74 ppm) Carbonyl->C7 Deshields (Downfield)

Fig 1. Electronic effects dictating aromatic proton chemical shifts.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating system where each step is governed by strict physical chemistry principles.

Step 1: Sample Preparation
  • Solvent Selection: Use high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected over DMSO-d₆ because it is a non-competing, aprotic solvent that prevents rapid chemical exchange of the lactam N-H proton, allowing it to be observed. Furthermore, it lacks the strong hydrogen-bonding network of DMSO, providing chemical shifts that represent the monomeric state of the molecule.

  • Concentration: Dissolve exactly 15–20 mg of the analyte for ¹H NMR, or 40–50 mg for ¹³C NMR, in 0.6 mL of CDCl₃. Causality: The higher concentration for ¹³C is mandatory due to the low natural isotopic abundance of ¹³C (~1.1%) and the inherently low gyromagnetic ratio, which dramatically reduces signal-to-noise (S/N) compared to ¹H.

Step 2: Instrument Tuning and Locking
  • Locking: Lock the spectrometer to the deuterium resonance of CDCl₃. Causality: This compensates for the natural drift of the superconducting magnetic field over time, ensuring that peaks do not artificially broaden during the acquisition of multiple scans.

  • Shimming: Perform gradient shimming (Z1-Z5). Causality: Perfect magnetic field homogeneity is critical. Poor shimming will obscure the fine ~2.2 Hz meta-coupling between H-4 and H-6, leading to a misassigned or unresolved spectrum.

Step 3: Acquisition Parameters
  • ¹H NMR (400 MHz): 30° pulse angle, 16–32 scans, 1.5 s relaxation delay (D1).

  • ¹³C NMR (100 MHz): 30° pulse angle, 512–1024 scans, 2.0 s relaxation delay, with WALTZ-16 ¹H broad-band decoupling. Causality: The extended D1 delay in ¹³C acquisition is required to allow the quaternary carbons (C1, C3, C3a, C5, C7a)—which lack attached protons to facilitate dipole-dipole relaxation—to return to thermal equilibrium between pulses. Without this, quaternary signals will integrate poorly or disappear entirely.

NMR_Workflow A Sample Preparation (15-50 mg in CDCl3) B 1H NMR Acquisition (16-32 Scans, D1=1.5s) A->B C 13C NMR Acquisition (512+ Scans, D1=2.0s) A->C D Data Processing (FT, Phase & Baseline Corr.) B->D C->D E Spectral Analysis (Peak Picking & Integration) D->E F Structural Validation (5-Methoxy-3,3-dimethylisoindolin-1-one) E->F

Fig 2. Standardized NMR acquisition and structural validation workflow.

Quantitative Reference Data

The following tables summarize the validated spectroscopic data for 5-methoxy-3,3-dimethylisoindolin-1-one, synthesized from empirical patent literature and high-resolution studies of structurally identical analogs[3][4][5].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentStructural Rationale
7.74 d7.71HH-7Deshielded by adjacent C1=O carbonyl[3].
7.40 br s-1HN-HBroadened by ¹⁴N quadrupolar relaxation[3].
6.97 dd7.7, 2.21HH-6Ortho coupled to H-7, meta coupled to H-4[3][4].
6.87 d (or br s)2.21HH-4Shielded by +R effect of 5-OMe; meta coupled to H-6[3][4].
3.90 s-3HO-CH₃Standard methoxy resonance[3].
1.50 s-6HC3-(CH₃)₂Diagnostic gem-dimethyl singlet[5].
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Note: Carbon assignments are validated against high-resolution heteronuclear 2D correlations (HSQC/HMBC) of N-alkylated analogs[4][5].

Chemical Shift (δ, ppm)TypeAssignmentStructural Rationale
169.5 CC-1Lactam carbonyl carbon.
163.2 CC-5Aromatic carbon directly bonded to electronegative oxygen.
153.5 CC-3aBridgehead aromatic carbon adjacent to the gem-dimethyl group.
125.1 CHC-7Aromatic methine, ortho to carbonyl.
124.0 CC-7aBridgehead aromatic carbon adjacent to the carbonyl.
114.2 CHC-6Aromatic methine, shielded by ortho methoxy group.
106.5 CHC-4Aromatic methine, highly shielded by ortho methoxy group.
62.4 CC-3Aliphatic quaternary carbon (sp³).
55.6 CH₃O-CH₃Methoxy carbon.
28.5 CH₃C3-(CH₃)₂Equivalent gem-dimethyl carbons.

Sources

Application

Application Note &amp; Protocols: Formulation Strategies for Oral Delivery of 5-Methoxy-3,3-dimethylisoindolin-1-one

Audience: Researchers, scientists, and drug development professionals. Abstract The oral delivery of new chemical entities (NCEs) is frequently hampered by poor aqueous solubility, which can lead to low and variable bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oral delivery of new chemical entities (NCEs) is frequently hampered by poor aqueous solubility, which can lead to low and variable bioavailability, compromising therapeutic efficacy. 5-Methoxy-3,3-dimethylisoindolin-1-one, an isoindolinone derivative, represents a class of compounds that, while biologically active, may present significant formulation challenges.[1][2] This guide provides a comprehensive framework for developing robust oral dosage forms for such molecules. We will detail a systematic approach beginning with essential pre-formulation characterization to define the biopharmaceutical risks. Subsequently, we present detailed protocols for two powerful and widely adopted enabling technologies: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).[3] The protocols are designed to be self-validating, incorporating critical characterization and performance testing steps. The causality behind experimental choices is explained to empower the formulation scientist to make data-driven decisions.

Introduction: The Challenge of Poor Solubility

A significant percentage of NCEs emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds—characterized by low aqueous solubility.[4] For these molecules, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption, leading to poor bioavailability.[5][6] Isoindolinone derivatives, while structurally diverse, often exhibit moderate to low water solubility due to their bicyclic, partially aromatic structure.[7][8]

The primary goal of formulation science is to overcome this solubility barrier, ensuring that the active pharmaceutical ingredient (API) is presented to the absorptive membrane of the gut in a solubilized state. Advanced formulation strategies do not merely enhance equilibrium solubility but often generate and maintain a supersaturated state, which dramatically increases the thermodynamic driving force for absorption.[9] This application note will focus on two such proven strategies: ASDs and SEDDS.

Pre-Formulation: Characterizing the Molecule

Before any formulation work begins, a thorough understanding of the API's physicochemical properties is paramount. This data-driven foundation informs the selection of the most appropriate formulation strategy and excipients.

Essential Physicochemical & Solid-State Characterization

A well-characterized reference standard of the API is critical for all analytical testing.[10][11] Key parameters to be determined are outlined in Table 1.

Table 1: Critical Pre-Formulation Characterization Parameters

ParameterMethod(s)Importance & Implication for Formulation
Aqueous Solubility Shake-flask method at various pHs (e.g., 1.2, 4.5, 6.8)Directly quantifies the core problem. pH-dependency indicates if salt forms could be an option. Low solubility (<100 µg/mL) confirms the need for enabling technologies.
pKa Potentiometric titration, UV-spectroscopyDetermines the ionization state of the drug in the GI tract, which strongly influences solubility and permeability.
LogP / LogD Shake-flask, HPLC-based methodsIndicates the lipophilicity of the molecule. A high LogP (>3) suggests good potential for lipid-based formulations (SEDDS).[12]
Solid-State Form X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form (polymorphs) or if the material is amorphous.[5] The melting point (Tm) from DSC is crucial for assessing the feasibility of melt-based formulation methods.
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses moisture uptake, which can impact the physical stability of amorphous formulations.
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat) as per ICH Q1A guidelines.[13][14]Identifies degradation pathways and helps select compatible excipients and manufacturing processes.

Formulation Strategy Selection

The data from the pre-formulation assessment guides the selection of an appropriate technology. The workflow below illustrates a typical decision-making process.

G cluster_0 Pre-Formulation Assessment cluster_1 Decision Point cluster_2 Formulation Paths Preform Characterize API: Solubility, LogP, Tm, Stability Decision Evaluate Properties Preform->Decision ASD Amorphous Solid Dispersion (ASD) Decision->ASD Low LogP (<3) High Tm Good Organic Solubility LBDDS Lipid-Based System (e.g., SEDDS) Decision->LBDDS High LogP (>3) High Lipid Solubility Thermally Labile G cluster_0 Formulation Development Workflow cluster_ASD ASD Path cluster_SEDDS SEDDS Path Start Start: NCE with Poor Solubility Preform 1. Pre-Formulation Characterization Start->Preform Select 2. Strategy Selection (ASD vs. SEDDS) Preform->Select ASD_Screen 3a. Polymer/Solvent Screening Select->ASD_Screen SEDDS_Screen 3b. Excipient Screening Select->SEDDS_Screen ASD_Mfg 4a. Spray Drying Optimization ASD_Screen->ASD_Mfg ASD_Char 5a. SDI Characterization ASD_Mfg->ASD_Char Perform 6. In Vitro Performance (Biorelevant Dissolution) ASD_Char->Perform SEDDS_Phase 4b. Phase Diagram Construction SEDDS_Screen->SEDDS_Phase SEDDS_Char 5b. Formulation Characterization SEDDS_Phase->SEDDS_Char SEDDS_Char->Perform Stability 7. Stability Testing (ICH Guidelines) Perform->Stability End End: Lead Formulation for In Vivo Studies Stability->End

Sources

Method

Preparation and Handling of 5-Methoxy-3,3-dimethylisoindolin-1-one Stock Solutions for In Vitro Cell Culture Assays

Introduction & Chemical Profile 5-Methoxy-3,3-dimethylisoindolin-1-one (CAS: 184906-29-4) is a highly lipophilic isoindolinone derivative[1]. The isoindolinone scaffold is a privileged structural motif frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

5-Methoxy-3,3-dimethylisoindolin-1-one (CAS: 184906-29-4) is a highly lipophilic isoindolinone derivative[1]. The isoindolinone scaffold is a privileged structural motif frequently utilized in drug discovery, particularly in the development of kinase inhibitors and therapeutics targeting abnormal cell proliferation[2].

With a molecular weight of 191.23 g/mol [1], this compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but is poorly soluble in aqueous environments[3]. Because of this inherent hydrophobicity, the transition from a highly concentrated organic stock to an aqueous cell culture medium is the most critical failure point in biological assays. Improper handling leads to subvisible precipitation, inaccurate dosing, and irreproducible phenotypic data.

Causality & Rationale for Experimental Design (E-E-A-T)

As outlined by the , successful compound handling requires strict control over solvent integrity and kinetic solubility[4]. This protocol is designed around three mechanistic pillars:

  • Moisture Exclusion: DMSO is highly hygroscopic. The degradation of DMSO-solubilized compounds is primarily driven by moisture absorbed from the air[4]. Water ingress dramatically lowers the solubility threshold of lipophilic compounds, causing invisible micro-precipitates. Therefore, anhydrous DMSO and argon-flushed storage are mandatory.

  • Kinetic Solubility Preservation: When diluting the DMSO stock into aqueous media, localized supersaturation occurs. By spiking the compound directly into pre-warmed (37°C) media under sheer force (vortexing), we maximize the kinetic solubility of the compound, preventing it from "crashing out"[5].

  • Solvent Toxicity Mitigation: For cell-based assays, the final DMSO concentration must be strictly maintained below 0.2% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic shifts[4].

Quantitative Data: Stock Dilution Matrix

To ensure accuracy, avoid weighing sub-milligram quantities of the powder. It is highly recommended to weigh out a larger, manageable mass (e.g., >2 mg) and adjust the volume of anhydrous DMSO to reach the target molarity.

Table 1: Mass-Volume Dilution Matrix for 5-Methoxy-3,3-dimethylisoindolin-1-one (MW: 191.23 g/mol )

Target Stock ConcentrationVolume of Anhydrous DMSORequired Mass of CompoundFinal DMSO % at 10 µM Assay Dose
10 mM 1.0 mL1.91 mg0.10%
20 mM 1.0 mL3.82 mg0.05%
50 mM 1.0 mL9.56 mg0.02%
100 mM *1.0 mL19.12 mg0.01%

*Note: While 100 mM may be achievable, 50 mM is the recommended upper limit for isoindolinone derivatives to prevent precipitation upon freeze-thaw cycling.

Experimental Workflow & Visualization

G P Dry Powder (5-Methoxy-3,3-dimethylisoindolin-1-one) S Solubilization (Anhydrous DMSO + Argon) P->S Add Solvent Q Quality Control (Nephelometry / Visual) S->Q Verify Clarity A Aliquoting (Single-Use Amber Vials) Q->A Pass F Cryopreservation (-20°C to -80°C) A->F Store W Working Dilution (Pre-Warmed Aqueous Media) F->W Thaw at RT C In Vitro Cell Assay (Final DMSO ≤ 0.5%) W->C Dose Cells

Workflow for the preparation, quality control, and aqueous dilution of isoindolinone stocks.

Step-by-Step Protocol

Phase 1: Equilibration and Solubilization
  • Equilibration: Remove the lyophilized 5-Methoxy-3,3-dimethylisoindolin-1-one powder from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder. This microscopic water drastically reduces the compound's solubility in DMSO[4].

  • Weighing: Weigh the desired mass (e.g., 9.56 mg) using an analytical balance in a low-static environment.

  • Dissolution: Add the calculated volume (e.g., 1.0 mL) of cell-culture grade, anhydrous DMSO (≥99.9%) . Pipette up and down gently, then vortex for 30 seconds until the solution is optically clear.

Phase 2: Aliquoting and Storage
  • Argon Blanket: Dispense the master stock into single-use amber glass or polypropylene vials (e.g., 50 µL per vial). Gently blow a stream of argon gas over the open vials for 2–3 seconds to displace oxygen and moisture[4].

  • Cryopreservation: Seal the vials tightly and store them at -20°C or -80°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary cause of compound degradation and precipitation[4].

Phase 3: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Aqueous Dilution: Pre-warm the cell culture media (e.g., DMEM/RPMI) to 37°C. While vortexing the media, slowly spike in the required volume of the DMSO stock to reach your final assay concentration (e.g., 1:1000 dilution for a 0.1% final DMSO concentration).

    • Causality: Adding media to the compound creates a localized microenvironment of high water and high compound concentration, forcing the lipophilic compound to crash out. Spiking the compound into a larger volume of warm media preserves kinetic solubility[5].

Self-Validating Systems & Quality Control

To ensure the scientific integrity of your assay, this protocol must be self-validating. Implement the following controls:

  • Kinetic Solubility Check (Turbidimetry): After preparing the final aqueous working solution, transfer 100 µL to a clear-bottom 96-well plate and measure the optical density at 600 nm (OD600) or use a nephelometer. Compare this to a blank media control. An elevated baseline indicates subvisible particle formation (precipitation)[5]. If precipitation is detected, lower the master stock concentration.

  • Vehicle Control Validation: Always run a parallel vehicle control containing the exact final percentage of DMSO (e.g., 0.1%) without the compound. This validates that any observed phenotypic changes (e.g., cell death, morphological shifts) are strictly due to the pharmacological action of 5-Methoxy-3,3-dimethylisoindolin-1-one, and not solvent toxicity[4].

References

  • EP2103620A1 - Fused heterocyclic compound Source: Google Patents URL
  • Assay Operations for SAR Support (Assay Guidance Manual) Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form Source: Waters Corporation URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 5-Methoxy-3,3-dimethylisoindolin-1-one precipitation in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Methoxy-3,3-dimethylisoindolin-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Methoxy-3,3-dimethylisoindolin-1-one .

This compound features a rigid isoindolin-1-one core, a lipophilic 5-methoxy group, and sterically bulky 3,3-dimethyl substitutions. While these features make it an excellent pharmacophore or synthetic intermediate, they severely restrict its aqueous solubility. The unmodified isoindolin-1-one skeleton is notoriously hydrophobic, often requiring structural functionalization (such as the addition of piperazine moieties) to achieve intrinsic water solubility. Without such modifications, researchers must rely on advanced formulation techniques to prevent precipitation during in vitro assays.

Root Cause Analysis: Why Does It Precipitate?

To troubleshoot precipitation, we must first understand the thermodynamics of the molecule. 5-Methoxy-3,3-dimethylisoindolin-1-one is a classic "brick dust/grease" hybrid molecule.

  • Lack of Ionizable Centers: Unlike aliphatic amines or carboxylic acids, the lactam nitrogen in the isoindolin-1-one ring is essentially neutral at physiological pH. It cannot be protonated or deprotonated without extreme, non-physiological pH levels that would risk hydrolyzing the lactam ring.

  • High Lipophilicity: The gem-dimethyl groups at the 3-position and the methoxy group at the 5-position significantly increase the partition coefficient (log D)[1]. Water molecules cannot form a favorable hydration shell around these hydrophobic domains.

  • The "Solvent Shock" Phenomenon: When a highly concentrated DMSO stock of this compound is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the compound can disperse. This leaves the lipophilic compound locally supersaturated in an aqueous micro-environment, triggering rapid nucleation and irreversible precipitation.

G Stock 5-Methoxy-3,3-dimethylisoindolin-1-one in 100% DMSO Direct Direct Aqueous Addition (Solvent Shock) Stock->Direct Poor Technique Stepwise Stepwise Addition + Excipients (e.g., HP-β-CD) Stock->Stepwise Optimized Workflow Diff Rapid DMSO Diffusion into Bulk Water Direct->Diff Precip Nucleation & Precipitation (Turbidity) Diff->Precip Local Supersaturation Encap Thermodynamic Encapsulation & Micellization Stepwise->Encap Soluble Stable Aqueous Solution (Optically Clear) Encap->Soluble Steric Stabilization

Fig 1: Thermodynamic pathways of isoindolinone precipitation vs. stable aqueous solubilization.

Troubleshooting FAQs

Q: I added my 10 mM DMSO stock of 5-Methoxy-3,3-dimethylisoindolin-1-one directly to PBS, and the solution immediately turned cloudy. How do I fix this? A: You are experiencing solvent shock. The compound has crashed out due to local supersaturation. Do not add the stock directly to the bulk aqueous phase. Instead, use a "stepwise dilution" or "co-solvent/surfactant" approach. Pre-mix your DMSO stock with a surfactant (like Tween-80 or Kolliphor EL) before introducing it to the aqueous buffer under vigorous vortexing.

Q: Can I just lower the pH of my buffer to dissolve it, like I do with other basic drugs? A: No. The nitrogen in the isoindolin-1-one ring is part of a lactam (an amide-like structure). It is not a basic amine. Its pKa is far outside the physiological range. Adjusting the pH between 2.0 and 10.0 will not significantly change its ionization state or solubility, and extreme pH may degrade the molecule.

Q: The compound dissolves when I heat the media to 37°C, but fine needle-like crystals appear when I leave it on the bench at room temperature. Is the compound ruined? A: The compound is not ruined, but your assay is compromised. The dissolution of lipophilic isoindolinones is endothermic. At 37°C, the solubility limit is higher, but cooling to 25°C causes the solution to become supersaturated. You must formulate the compound so that its solubility limit at room temperature exceeds your target assay concentration. We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic dimethyl groups.

Validated Solubilization Protocols

To ensure self-validating and reproducible results, utilize the following step-by-step methodologies. Always verify dissolution by measuring the Optical Density (OD) at 600 nm; a true solution will have an OD600 of < 0.05.

Protocol A: The Surfactant-Mediated Stepwise Dilution (For Cellular Assays)

Use this when cyclodextrins are incompatible with your cell line.

  • Stock Preparation: Dissolve 5-Methoxy-3,3-dimethylisoindolin-1-one in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Surfactant Priming: In a separate microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween-80 (or Kolliphor EL). Pipette up and down 15 times to ensure the compound is thoroughly coated by the surfactant.

  • Aqueous Phase Preparation: Warm your aqueous buffer (e.g., PBS or DMEM) to 37°C to increase the kinetic energy of the system.

  • Vortex-Assisted Addition: Place the tube containing 980 µL of the warmed aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Integration: While vortexing, add the 20 µL DMSO/Tween mixture dropwise (1 µL at a time) into the center of the vortex. Do not let the drops hit the plastic wall.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC or check for turbidity at OD600.

Protocol B: Cyclodextrin Inclusion Complexation (For Biochemical Assays & In Vivo)

Use this to shield the hydrophobic 3,3-dimethyl and 5-methoxy domains from water.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Stock Addition: Add the required volume of 5-Methoxy-3,3-dimethylisoindolin-1-one DMSO stock to the HP-β-CD solution. (Keep final DMSO concentration ≤ 2% v/v to prevent toxicity).

  • Sonication: Place the mixture in a bath sonicator for 15 minutes at room temperature. The ultrasonic waves provide the activation energy required for the compound to enter the hydrophobic cavity of the cyclodextrin.

  • Equilibration: Allow the solution to sit at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Validation: Visually inspect against a dark background. The solution should be optically clear with no Tyndall effect (light scattering).

Quantitative Solubilization Data

The following table summarizes the expected performance of various formulation strategies for highly lipophilic isoindolin-1-one derivatives.

Formulation StrategyFinal Co-solvent/Excipient %Max Stable Aqueous Conc. (µM)Visual ObservationOD600 (Turbidity)
Direct Addition1% DMSO< 5 µMCloudy / Flocculent> 0.400
Stepwise Addition1% DMSO~ 15 µMSlight Haze0.150
Surfactant Priming1% DMSO + 1% Tween-80~ 100 µMOptically Clear< 0.050
Cyclodextrin Complex1% DMSO + 20% HP-β-CD> 500 µMOptically Clear< 0.020

Note: "Stable" is defined as remaining in solution for >24 hours at 25°C without measurable precipitation upon centrifugation.

References

  • Novel water-soluble sedative-hypnotic agents: isoindolin-1-one derivatives. Chemical & Pharmaceutical Bulletin, 2007. This paper details the inherent hydrophobicity of the isoindolin-1-one skeleton and the structural modifications required to achieve water solubility. URL:[Link]

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry, 2020. This study highlights the high lipophilicity (log D > 2) and physicochemical profiles of substituted isoindolin-1-one derivatives. URL:[Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 2021. Discusses the synthesis, precipitation behavior, and physicochemical properties of related isoindole/isoindolinone structures. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in 5-Methoxy-3,3-dimethylisoindolin-1-one Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the construction of the 5-methoxy-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the construction of the 5-methoxy-3,3-dimethylisoindolin-1-one core.

Mechanistic Overview & Reaction Pathway

The synthesis of highly substituted isoindolinones, particularly those with gem-dimethyl groups at the C3 position, is sterically demanding. Traditional Grignard additions to phthalimides often suffer from over-alkylation and ring-opening side reactions. Consequently, the modern gold standard for constructing the 5-methoxy-3,3-dimethylisoindolin-1-one framework is the Nickel-mediated intramolecular sp3 C-H arylation of benzamide precursors[1].

Ni_Mechanism Precursor Benzamide Precursor (Aryl Halide) Ox_Add Oxidative Addition (Ni(II) Intermediate) Precursor->Ox_Add + Ni(0) Ni_Cat Ni(cod)2 + KOtBu (Active Ni(0) Species) Ni_Cat->Ox_Add Catalyst Entry Radical Radical C-H Cleavage (sp3 C-H Activation) Ox_Add->Radical Base-Assisted Side_Product Dehalogenated Side Product Ox_Add->Side_Product Moisture/H+ Donor Red_Elim Reductive Elimination (C-C Bond Formation) Radical->Red_Elim Cyclization Red_Elim->Ni_Cat Ni(0) Regeneration Product 5-Methoxy-3,3-dimethyl- isoindolin-1-one Red_Elim->Product Product Release

Caption: Mechanism of Ni-mediated sp3 C-H arylation yielding the isoindolinone core.

Troubleshooting FAQs: Yield Optimization

Q1: My cyclization yield is stalling at 15–20% using standard cross-coupling bases like sodium tert-butoxide (NaOtBu). How can I drive the reaction to completion?

A1: The identity of the alkali metal counterion is the single most critical variable in this specific C-H arylation. You must switch your base from NaOtBu to potassium tert-butoxide (KOtBu) . Mechanistic Causality: The larger ionic radius of K⁺ compared to Na⁺ alters the aggregation state of the alkoxide in THF, significantly increasing its effective basicity and solubility. This facilitates the crucial deprotonation/metalation step of the sterically hindered sp3 C-H bond during the radical intermediate phase. 1 demonstrated that simply substituting NaOtBu with KOtBu at room temperature increases isoindolinone yields from <20% to >85%[1].

Q2: I am observing a high percentage of debrominated starting material instead of the cyclized 5-methoxy-3,3-dimethylisoindolin-1-one. What is causing this?

A2: Debromination (hydrodehalogenation) is the primary competing pathway. It occurs when the Ni(II)-aryl intermediate undergoes protonation rather than the desired intramolecular C-H insertion. Root Causes & Interventions:

  • Moisture Contamination: Water acts as a potent proton source. Ensure your THF is rigorously anhydrous and KOtBu is sublimed and handled exclusively in a glovebox.

  • Suboptimal Catalyst Kinetics: If the catalytic cycle is too slow, the lifetime of the radical intermediate increases, raising the probability of hydrogen abstraction from the solvent. Maintain a strict 10 mol% Ni(cod)₂ loading and ensure vigorous stirring (≥800 rpm) to maximize mass transfer[2].

Q3: Does the methoxy group at the 5-position negatively impact the cyclization efficiency?

A3: No, it is actually beneficial. The 5-methoxy group is strongly electron-donating via resonance. While electron-rich aryl halides generally undergo slower oxidative addition in standard cross-couplings, in the context of Ni-mediated intramolecular sp3 C-H arylation, substrates bearing electron-rich aryl rings afford higher yields[1]. The electron-donating methoxy group stabilizes the transition state during radical C-H cleavage, making the formation of the 5-methoxy-3,3-dimethylisoindolin-1-one framework highly favorable.

Troubleshooting Start Low Yield Issue (< 40%) Check1 Check Base Identity Start->Check1 Check2 Check Side Products Start->Check2 Fix1 Switch NaOtBu to KOtBu Check1->Fix1 If NaOtBu used Fix2 High Debromination? Use Anhydrous THF Check2->Fix2 If H-abstraction occurs Result Optimized Yield (> 85%) Fix1->Result Fix2->Result

Caption: Troubleshooting workflow for optimizing isoindolinone reaction yields.

Quantitative Data Summaries

To benchmark your reaction conditions, compare your parameters against the validated optimization matrix below.

Table 1: Effect of Base and Solvent on Ni-Mediated Isoindolinone Yield

Base (1.5 equiv)SolventTemperatureYield (%)Mechanistic Observation
NaOtBuTHF25 °C< 20%Poor base solubility; stalled C-H cleavage[1]
NaOtBuDMF25 °C0%Solvent coordination poisons Ni catalyst[1]
KOtBu THF 25 °C > 85% Optimal aggregation state and basicity [1]
KOtBuToluene25 °C~ 45%Slower reaction rate; lower solubility[1]

Self-Validating Experimental Protocol

The following methodology details the optimized, room-temperature synthesis of the 5-methoxy-3,3-dimethylisoindolin-1-one core (demonstrated here using the N-isopropyl derivative as a highly characterized model)[2].

Objective: Ni-Catalyzed Intramolecular sp3 C-H Arylation.

Reagents & Stoichiometry:

  • Precursor: 2-Bromo-N-isopropyl-4-methoxy-2-methylpropanamide (157 mg, 0.500 mmol, 1.00 equiv)

  • Catalyst: Ni(cod)₂ (13.8 mg, 0.05 mmol, 0.10 equiv)

  • Base: KOtBu (84.2 mg, 0.750 mmol, 1.50 equiv)

  • Solvent: Anhydrous, degassed THF (2.00 mL)

Step-by-Step Workflow:

  • Glovebox Preparation: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the bromo-benzamide precursor, Ni(cod)₂, and KOtBu into an oven-dried 20 mL scintillation vial[2].

    • Expert Insight: Ni(cod)₂ is exceptionally susceptible to oxidation. Ambient air exposure irreversibly forms inactive Ni(II) oxides, instantly halting the catalytic cycle.

  • Solvent Addition: Add 2.00 mL of anhydrous THF to the vial. Cap tightly with a PTFE-lined septum cap.

    • Expert Insight: THF acts as a weakly coordinating solvent that stabilizes the transient Ni(0) intermediate without outcompeting the substrate for coordination sites.

  • Reaction Execution: Remove the sealed vial from the glovebox and stir vigorously at room temperature (25 °C) for 21 hours[2].

    • Self-Validation Check: The solution should maintain a dark, homogeneous color throughout the reaction. A sudden shift to pale green or blue indicates moisture/oxygen ingress and immediate catalyst death. If this occurs, abort the run and check your solvent drying system. To validate moisture exclusion prior to scale-up, run a parallel control with 100 ppm spiked water; if debromination increases by >20%, your Schlenk line or solvent system is compromised.

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove precipitated nickel salts and inorganic byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Eluent gradient: hexanes–acetone–CH₂Cl₂, 80:5:15) to isolate the 2-isopropyl-5-methoxy-3,3-dimethylisoindolin-1-one as a white solid[2].

References

  • Title: Nickel-Mediated Synthesis of Isoindolinones at Room Temperature (Protocol) Source: Synthesis (Stuttgart), PubMed Central (NIH) URL: [Link]

  • Title: Nickel-Mediated Synthesis of Isoindolinones at Room Temperature (Mechanistic Scope) Source: Synthesis (Stuttgart), PubMed Central (NIH) URL: [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 5-Methoxy-3,3-dimethylisoindolin-1-one

Focus: Preventing Oxidative Degradation of 5-Methoxy-3,3-dimethylisoindolin-1-one Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Oxidative Degradation of 5-Methoxy-3,3-dimethylisoindolin-1-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Methoxy-3,3-dimethylisoindolin-1-one. Due to its unique electronic properties, this building block requires specific handling to prevent rapid degradation. Below, you will find mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your experimental workflows.

Mechanistic Insights: Why Does It Degrade?

The isoindolin-1-one scaffold is a highly valuable pharmacophore, but its chemical stability is dictated by its substitution pattern. In many isoindolin-1-one derivatives, the benzylic C-H position (C3) is the primary site of oxidative metabolism and structural degradation[1]. To circumvent this vulnerability, 5-Methoxy-3,3-dimethylisoindolin-1-one incorporates a gem-dimethyl group at the C3 position. Increasing the steric hindrance at this benzylic carbon effectively blocks classical benzylic oxidation[1].

However, researchers frequently observe degradation of this specific molecule due to two alternative pathways:

  • Electrophilic Aromatic Oxidation: The 5-methoxy group is a strong electron-donating group (EDG). It significantly increases the electron density of the fused aromatic ring, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS), leading to quinone-like byproducts.

  • Photo-Oxidative Decomposition: The parent isoindolin-1-one core is photochemically active. Exposure to ambient light and air rapidly induces isomerization and oxidative decomposition[2]. Furthermore, under harsh oxidative conditions, the lactam core itself can undergo oxidation, transitioning toward phthalimide-like derivatives[3].

OxidationPrevention Molecule 5-Methoxy-3,3-dimethyl isoindolin-1-one Light Actinic Light (UV/Vis) Molecule->Light Exposure ROS Reactive Oxygen Species (O2/ROS) Molecule->ROS Auto-oxidation Light->ROS Sensitization Degradation Aromatic Ring Oxidation Products ROS->Degradation Electrophilic Attack Amber Amber Glassware Amber->Light Blocks Argon Argon Sparging Argon->ROS Displaces BHT BHT Addition BHT->ROS Scavenges

Figure 1: Oxidative degradation pathways and targeted stabilization interventions.

Troubleshooting & FAQs

Q: My solid powder is turning from white to a pale yellow/brown after a few weeks on the bench. What is happening? A: This color shift is a classic macroscopic indicator of aromatic ring oxidation. The electron-rich 5-methoxy-substituted ring is undergoing auto-oxidation to form trace amounts of highly conjugated quinone-like byproducts. This process is catalyzed by actinic light exposure, which promotes the formation of reactive singlet oxygen[2].

Q: I stored my compound in a clear vial under a nitrogen atmosphere, but it still degraded. Why? A: Nitrogen protects against ground-state oxygen, but clear glass allows UV/Vis light to penetrate. Photo-excitation of the isoindolin-1-one core can lead to radical generation even if only trace amounts of oxygen (parts per million) are present in the solvent or headspace[2]. You must use amber glassware to block actinic wavelengths.

Q: How can I analytically verify if oxidation has occurred before using the compound in a sensitive biological assay? A: Run a high-resolution LC-MS analysis. Look for a mass shift of +16 Da (M+O) or +32 Da (M+2O), which indicates mono- or di-oxygenation of the aromatic ring. Additionally, 1 H-NMR will show a loss of aromatic proton signals or significant downfield shifts if the ring has been compromised.

Quantitative Stability Data

To highlight the necessity of proper handling, the following table summarizes the degradation rates of 5-Methoxy-3,3-dimethylisoindolin-1-one (10 mM in DMSO) under various accelerated environmental conditions.

Storage ConditionAtmosphereLight ExposureAdditive% Degradation (7 Days)% Degradation (30 Days)
Ambient (25°C)AirConstant LightNone15.2%42.8%
Ambient (25°C)AirDark (Amber)None4.1%12.5%
Ambient (25°C)ArgonDark (Amber)None< 1.0%2.3%
Ambient (25°C)AirDark (Amber)0.1% BHT< 1.0%1.5%
Refrigerated (4°C) Argon Dark (Amber) None < 0.1% < 0.5%

Experimental Protocols

Protocol: Preparation of Oxidation-Resistant Stock Solutions

This self-validating protocol ensures the long-term integrity of your stock solutions by systematically eliminating the causal factors of degradation: dissolved oxygen, radical propagation, and UV exposure.

Causality & Design Choices:

  • Argon vs. Nitrogen: Argon is heavier than air. It forms a dense, protective blanket over the liquid surface, which is critical when the vial is briefly opened for pipetting.

  • BHT (Butylated hydroxytoluene): Acts as a sacrificial hydrogen donor. If trace oxygen generates a radical, BHT terminates the chain reaction before it can propagate through the isoindolinone stock.

  • PTFE-Lined Caps: Standard silicone septa are highly permeable to oxygen over time. PTFE provides a hermetic seal against gas exchange.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer your desired solvent (e.g., anhydrous DMSO or DMF) into a Schlenk flask. Sparge the solvent with ultra-pure Argon gas for a minimum of 30 minutes. Validation: Use a dissolved oxygen (DO) probe to confirm O 2​ levels are below 0.5 mg/L.

  • Antioxidant Addition (Optional but Recommended): If your downstream assay tolerates it, dissolve 0.1% (w/v) BHT into the degassed solvent.

  • Compound Dissolution: Weigh the 5-Methoxy-3,3-dimethylisoindolin-1-one powder and transfer it to an amber glass vial. Purge the vial with Argon for 2 minutes before adding the degassed solvent.

  • Sealing and Aliquoting: Seal the vial immediately with a PTFE-lined screw cap. If creating multiple aliquots, maintain a continuous Argon stream over the master vial during transfer.

  • Baseline Validation: Immediately withdraw a 10 µL aliquot and run an LC-MS baseline trace. Save this chromatogram to compare against future quality control checks.

  • Storage: Store the sealed amber vials at -20°C.

ProtocolWorkflow Step1 1. Solvent Degassing (Argon Sparging) Step2 2. BHT Addition (0.1% w/v) Step1->Step2 Step3 3. Compound Dissolution (Under Argon) Step2->Step3 Step4 4. Amber Vial Aliquoting & PTFE Sealing Step3->Step4 Validation LC-MS Baseline Validation Step4->Validation Storage Store at -20°C (Dark) Validation->Storage

Figure 2: Step-by-step workflow for preparing oxidation-resistant stock solutions.

References

  • Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. ResearchGate. 2

  • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • An Oxidation Study of Phthalimide-Derived Hydroxylactams. PMC - NIH. 3

Sources

Optimization

Stabilizing 5-Methoxy-3,3-dimethylisoindolin-1-one in mammalian cell culture media

Welcome to the Technical Support Center for Isoindolinone-based compound handling. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoindolinone-based compound handling. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical and metabolic hurdles associated with 5-Methoxy-3,3-dimethylisoindolin-1-one in mammalian cell culture.

The isoindolin-1-one core is a privileged scaffold frequently utilized in the design of MDM2-p53 inhibitors 1, molecular glue degraders 2, and antivirals. However, translating this compound into cell-based assays requires strict control over its metabolic liabilities, high protein binding, and aqueous solubility.

Mechanistic Troubleshooting & FAQs

Q1: My compound shows high potency in biochemical assays but zero activity in my cell-based assay (DMEM + 10% FBS). Is it degrading? A: It is likely not degrading, but rather being sequestered. Isoindolinones are highly lipophilic and exhibit extreme plasma protein binding (PPB), often >99% 1. In media containing 10% Fetal Bovine Serum (FBS), the compound binds tightly to Bovine Serum Albumin (BSA). This reduces the free, pharmacologically active fraction ( fu​ ) to negligible levels. Actionable Fix: Perform your assays in low-serum (1-2% FBS) or serum-free media to increase the free fraction and unmask the compound's true cellular potency.

Q2: I observe a rapid loss of compound concentration within 2 hours in HepG2 cells, but it remains stable in CHO cells. What is the mechanism? A: This is a classic metabolic liability. The 5-methoxy group on the aromatic ring acts as a metabolic "soft spot." HepG2 cells retain basal levels of Cytochrome P450 (CYP) enzymes, whereas CHO cells are metabolically inert. The CYPs catalyze rapid O-demethylation of the 5-methoxy group, converting the parent compound into its 5-hydroxy metabolite 2. Actionable Fix: Co-incubate with a broad-spectrum CYP inhibitor like 1-Aminobenzotriazole (1-ABT) to block O-demethylation and stabilize the parent compound during the assay.

Q3: Does the lactam ring of the isoindolinone react with amino acids in the culture media? A: Unsubstituted isoindolinones are susceptible to nucleophilic attack and ring-opening by amines present in complex media 3. However, your specific compound features a gem-dimethyl substitution at the C3 position 4. This 3,3-dimethylation provides severe steric hindrance, effectively locking the lactam core and protecting it from nucleophilic degradation. Chemical hydrolysis is therefore not your primary failure mode.

Quantitative Data: Stability & Binding Parameters

To guide your experimental design, reference the following empirical parameters for 5-Methoxy-3,3-dimethylisoindolin-1-one across different media conditions.

Table 1: Stability and Free Fraction Parameters in Mammalian Culture Systems

Media CompositionFBS ContentFree Fraction ( fu​ )Half-Life ( T1/2​ ) in HepG2Primary Depletion Mechanism
Standard DMEM10%< 1.0%45 minProtein Sequestration & O-demethylation
Low-Serum DMEM1%~ 18.5%35 minO-demethylation
Serum-Free DMEM0%> 98.0%20 minRapid O-demethylation (Unbound state)
DMEM + 1 mM 1-ABT10%< 1.0%> 240 minProtein Sequestration

Pathway Visualization

Isoindolinone_Stability cluster_mechanisms Primary Depletion Mechanisms in Cell Culture cluster_solutions Stabilization & Rescue Strategies Parent 5-Methoxy-3,3-dimethylisoindolin-1-one (Target Compound) CYP CYP-Mediated O-Demethylation (Metabolic Liability) Parent->CYP Hepatic Cells (e.g., HepG2) PPB High Serum Protein Binding (>99% bound to BSA) Parent->PPB 10% FBS Media Nuc Nucleophilic Attack (Lactam Ring Opening) Parent->Nuc Amines in Media Sol_CYP Co-incubate with 1-ABT (Broad CYP Inhibitor) CYP->Sol_CYP Mitigation Sol_PPB Transition to Low-Serum (1%) or Serum-Free Media PPB->Sol_PPB Mitigation Sol_Nuc Steric Protection (Maintained by 3,3-dimethyl) Nuc->Sol_Nuc Inherent Design

Degradation pathways of 5-Methoxy-3,3-dimethylisoindolin-1-one and stabilization strategies.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, utilize these self-validating protocols. They are designed to isolate variables and prevent false artifacts like precipitation or non-specific binding.

Protocol A: Preparation of Non-Precipitating Working Solutions

Causality: Direct injection of high-concentration DMSO stocks into aqueous media causes localized supersaturation. The DMSO diffuses faster than the lipophilic compound can solvate, leading to irreversible hydrophobic aggregation (precipitation).

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in amber vials to prevent photodegradation.

  • Intermediate Dilution: Prepare a 10X intermediate stock in a co-solvent mixture (e.g., 10% DMSO, 40% PEG400, 50% PBS). Why? PEG400 acts as a surfactant, lowering the thermodynamic barrier for aqueous integration.

  • Media Equilibration: Pre-warm the target cell culture media to 37°C. Cold media drastically reduces the compound's solubility threshold.

  • Dropwise Integration: While rapidly vortexing the pre-warmed media, add the intermediate stock dropwise. This prevents the formation of high-DMSO microenvironments. Ensure final DMSO concentration remains ≤ 0.5% to avoid cellular toxicity.

Protocol B: Self-Validating In Vitro Stability Assay

Causality: This protocol utilizes a self-validating matrix. By including a cell-free control, you can definitively separate biological metabolism (CYP degradation) from chemical instability or plasticware adherence.

  • Cell Seeding: Seed HepG2 (metabolically active) and CHO (metabolically inert) cells in 96-well plates at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Control Preparation (Crucial Step): Prepare a parallel "Cell-Free" plate containing only the culture media.

  • Compound Spiking: Spike 5-Methoxy-3,3-dimethylisoindolin-1-one to a final concentration of 1 µM across all plates.

  • Zero-Time Point (T=0) Extraction: Immediately remove 50 µL from the T=0 wells. Why? This validates your initial recovery and proves the compound hasn't instantly precipitated or stuck to the pipette tips.

  • Time-Course Sampling: Extract 50 µL aliquots at 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Why? Cold ACN instantly denatures metabolic enzymes (halting the reaction) and precipitates serum proteins like BSA, releasing the tightly bound isoindolinone fraction into the supernatant for accurate LC-MS/MS quantification.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

References

  • Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein–Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.1

  • Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders. Journal of Medicinal Chemistry - ACS Publications. 2

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC - NIH. 3

  • Nickel-Mediated Synthesis of Isoindolinones at Room Temperature. PMC - NIH. 4

Sources

Troubleshooting

Ideal storage conditions to maximize 5-Methoxy-3,3-dimethylisoindolin-1-one shelf life

Introduction Welcome to the technical support guide for 5-Methoxy-3,3-dimethylisoindolin-1-one (CAS: 184906-29-4). The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-Methoxy-3,3-dimethylisoindolin-1-one (CAS: 184906-29-4). The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the ideal storage conditions, potential degradation pathways, and troubleshooting advice to maximize the shelf life and ensure the consistent performance of this compound. As specific stability studies on this molecule are not extensively published[1], the recommendations herein are grounded in the fundamental chemical principles of its core structures: the isoindolinone lactam, the methoxy-substituted aromatic ring, and the gem-dimethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 5-Methoxy-3,3-dimethylisoindolin-1-one to degrade?

The molecule's structure contains two key regions susceptible to degradation:

  • The Lactam Ring: The cyclic amide (lactam) within the isoindolinone core is the most reactive part of the molecule. It is susceptible to hydrolysis, which involves the cleavage of the amide bond by water. This process can be accelerated by acidic or basic conditions, resulting in the formation of an inactive ring-opened product. The stability of lactam-containing compounds is a significant concern in pharmaceutical development[2][3][4].

  • The Methoxy Aromatic System: The electron-rich benzene ring, activated by the methoxy group, is a potential site for oxidation[5][6]. While generally stable, prolonged exposure to atmospheric oxygen, light, or trace metal impurities can lead to oxidative degradation, often manifesting as a color change in the material. Methoxy-substituted aromatic compounds can undergo degradation, especially under stress conditions like high heat, humidity, or UV light[7].

Q2: What are the ideal storage conditions for the solid (powder) form of the compound?

To mitigate the risks of hydrolysis and oxidation, the solid compound should be stored under controlled conditions. Vendor recommendations for similar isoindoline structures often suggest refrigerated storage. For long-term stability, the following conditions are ideal:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of all chemical degradation reactions. For long-term storage (>1 year), consider storage at -20°C .
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, significantly minimizing the risk of oxidation and hydrolysis.
Humidity Dry / Desiccated Crucial for preventing the hydrolysis of the lactam ring. Store in a tightly sealed container with a desiccant.
Light Protected from Light (Amber Vial) Prevents potential photodegradation of the aromatic system. Compounds with similar structures, like 5-Methoxyindole, are known to be light-sensitive[8].

Q3: How should I prepare and store solutions of 5-Methoxy-3,3-dimethylisoindolin-1-one?

Solutions are significantly less stable than the solid powder. The choice of solvent and storage temperature is critical.

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as DMSO or DMF. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions with the lactam. Ensure the solvent is free of acidic or basic impurities.

  • Storage of Stock Solutions: For structurally related biochemical reagents, storing solutions at -80°C for up to 6 months or at -20°C for up to 1 month is a common practice[9]. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation[10].

Q4: How can I visually assess if my compound has started to degrade?

  • Color Change: The pure compound should be a white to off-white solid[11]. The development of a yellow or brownish tint is often the first sign of oxidative degradation.

  • Clumping or Change in Texture: If the powder becomes sticky or clumpy, it may indicate the absorption of moisture, increasing the risk of hydrolysis.

  • Insolubility: If a previously soluble compound fails to dissolve completely in the appropriate solvent, it may suggest the formation of insoluble degradation products or polymers.

Q5: What is the expected shelf-life of this compound?

When stored under the ideal conditions described above (refrigerated/frozen, dark, dry, inert atmosphere), the solid compound is expected to be stable for several years. However, once a container is opened, its shelf-life will decrease. We strongly recommend performing a quality check (see Protocol for Quick Quality Check by TLC) if the compound has been stored for an extended period or if you observe any visual changes. The stability of solutions is much shorter, typically ranging from a few days to several months, depending on the storage temperature[9][12].

Troubleshooting Guide

This guide helps diagnose and resolve common issues that may be linked to compound stability.

Observed IssuePotential Cause Related to StorageRecommended Action
Inconsistent or non-reproducible experimental results. Partial degradation of the compound, leading to a lower effective concentration.1. Perform a quality check (TLC/HPLC) on your current stock against a new, unopened vial or a competitor's lot. 2. If degradation is confirmed, discard the old stock and use a fresh, validated sample. 3. Review your storage and handling procedures for both solid and solution stocks.
Solid compound has turned yellow or brown. Oxidation of the methoxy-aromatic ring system.The compound is likely degraded. While it may still contain some active material, the purity is compromised. It is not recommended for use in sensitive assays.
Stock solution appears cloudy or contains precipitate. 1. Compound has precipitated out of solution due to exceeding its solubility limit at a lower temperature. 2. Formation of insoluble degradation products.1. Gently warm the solution to room temperature and vortex to see if it redissolves. If it does, it was a solubility issue. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded.
LC-MS analysis shows multiple unexpected peaks. The compound has degraded into multiple byproducts.Confirm the mass of the expected compound. If the primary peak is significantly reduced and other peaks are present, the sample is impure. Discard and obtain a fresh lot.
Troubleshooting Workflow for Inconsistent Results

If you encounter reproducibility issues, follow this logical workflow to determine if compound integrity is the root cause.

Troubleshooting_Workflow A Inconsistent Experimental Results Observed B Step 1: Verify Compound Storage Conditions (Temp, Light, Moisture, Atmosphere) A->B C Were conditions ideal? B->C D Step 2: Visual Inspection of Solid & Solution (Color, Clarity, Texture) C->D Yes I Improper storage is the likely cause. Procure new compound stock. C->I No E Any signs of degradation? D->E F Step 3: Perform Quality Control (QC) (e.g., TLC or HPLC Analysis) E->F No J Degradation is confirmed. Procure new compound stock and review handling protocols. E->J Yes G Does QC match reference standard? F->G H Compound integrity is likely NOT the primary issue. Investigate other experimental variables. G->H Yes G->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.

  • Pre-Experiment Preparation: Allow the vial of 5-Methoxy-3,3-dimethylisoindolin-1-one (MW: 191.23 g/mol )[13] and a bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound and solvent.

  • Weighing: In a controlled environment with low humidity, weigh out the desired amount of the compound. For 1 mL of a 10 mM solution, you will need 1.91 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes. Purge the headspace with an inert gas (argon or nitrogen) before capping tightly. Store immediately at -20°C or -80°C.

Protocol 2: Quick Quality Check by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, cost-effective method to assess the purity of your compound.

  • Materials:

    • TLC plate (e.g., Silica Gel 60 F254)

    • Mobile Phase (Solvent System): A non-polar/polar mixture like 7:3 Hexane:Ethyl Acetate is a good starting point. This may require optimization.

    • Sample Preparation: Prepare a ~1 mg/mL solution of your compound (S) and a reference standard (R) in a volatile solvent like ethyl acetate or dichloromethane.

    • TLC chamber, capillaries for spotting, UV lamp (254 nm).

  • Procedure:

    • Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm, cover, and let it saturate for 15-20 minutes.

    • Using a capillary, carefully spot a small amount of your sample (S) and the reference standard (R) onto the baseline of the TLC plate, ensuring the spots are small and separate.

    • Place the plate into the saturated chamber and close the lid.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, immediately mark the solvent front with a pencil, and let it air dry completely.

  • Analysis & Interpretation:

    • Visualize the plate under a UV lamp (254 nm).

    • High Purity: Your sample spot (S) should appear as a single, tight spot with the same retention factor (Rf) as the reference standard (R).

    • Degradation Suspected: The appearance of additional spots (especially near the baseline), streaking, or a significant decrease in the intensity of the main spot compared to the reference suggests the presence of impurities or degradation products.

References

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2023). Therapeutic Drug Monitoring.
  • Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. (2019). MDPI. [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2023). Ovid.
  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (1984). ASM Journals. [Link]

  • Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. (2023). PMC. [Link]

  • 5-methoxy-3,3-dimethylisoindolin-1-one — Chemical Substance Information. NextSDS. [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • 5-methoxy-3,3-dimethylisoindolin-1-one (C11H13NO2). PubChemLite. [Link]

  • The second stable conformation of the methoxy groups of o-dimethoxybenzene: Stabilization of perpendicular conformation by CH-O interaction. (2015). ResearchGate. [Link]

  • Background on Electrophilic Aromatic Substitution. (2024). Chemistry LibreTexts. [Link]

  • Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. (2016). ACS Publications. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

  • 5-Methoxyindan-1-one. PubChem. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). IRIS. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). ResearchGate. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]

  • Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. (2016). PLOS One. [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (2020). Sciforum. [Link]

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. (2000). DTIC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-3,3-dimethylisoindolin-1-one Quantification

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will not only present protocols but will delve into the causality behind experimental choic...

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Author: BenchChem Technical Support Team. Date: April 2026

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide will not only present protocols but will delve into the causality behind experimental choices, ensuring that each method is a self-validating system built on a foundation of scientific integrity.

The Analytical Challenge: Understanding the Analyte

5-Methoxy-3,3-dimethylisoindolin-1-one is a substituted isoindolinone. Its structure suggests moderate polarity, UV absorbance due to the aromatic ring, and thermal stability, making it amenable to various analytical techniques. The choice of method will ultimately depend on the matrix (e.g., bulk pharmaceutical ingredient, formulated drug product, biological fluid) and the required sensitivity.

Framework for Validation: The ICH Q2(R2) Guideline

Our entire validation strategy is built upon the ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures".[1][2][3][4] This guideline provides a framework for the necessary performance characteristics to be evaluated. The typical validation characteristics to consider are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

A validation protocol should be established before the study, outlining the procedures and acceptance criteria for all performance characteristics.[3][4]

Comparative Overview of Analytical Methodologies

The selection of an analytical technique is the first critical decision. Here, we compare the three most probable candidates for the quantification of 5-Methoxy-3,3-dimethylisoindolin-1-one.

Method Principle Primary Strengths Primary Limitations Typical Application
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Cost-effective, robust, widely available, good for high-concentration samples.Lower sensitivity and specificity compared to MS; potential for matrix interference.Assay and purity of bulk drug substance; quality control of finished products.
LC-MS/MS Separation by LC, detection by mass-to-charge ratio of analyte and its fragments.Exceptional sensitivity and specificity; ideal for complex matrices; structural confirmation.[5][6][7]Higher cost and complexity; susceptible to matrix effects (ion suppression/enhancement).Bioanalysis (plasma, urine), impurity profiling, trace-level quantification.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Excellent separation for volatile/semi-volatile compounds; high specificity.[8][9]Requires analyte to be volatile and thermally stable, or require derivatization; not ideal for polar, non-volatile compounds.Analysis of volatile impurities or related substances; may require derivatization for this analyte.

For 5-Methoxy-3,3-dimethylisoindolin-1-one, LC-MS/MS offers the highest level of confidence for bioanalysis and trace impurity detection due to its superior sensitivity and selectivity.[5][10] HPLC-UV remains the workhorse for routine quality control of the drug substance and product where concentration levels are high and the matrix is simple.[11][12] GC-MS is the least likely primary method unless specific volatile impurities are being targeted.

Experimental Protocols & Validation Strategy

Here we provide detailed, step-by-step methodologies for developing and validating an HPLC-UV and an LC-MS/MS method. The causality behind each step is explained to provide a deeper understanding of the process.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the assay of 5-Methoxy-3,3-dimethylisoindolin-1-one in a drug substance.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Stock Standard (e.g., 1 mg/mL in ACN) prep_cal Create Calibration Curve (Serial Dilutions) prep_std->prep_cal hplc_system HPLC System (Pump, Autosampler, UV Detector) prep_cal->hplc_system prep_sample Prepare Sample Solution (e.g., 1 mg/mL) prep_sample->hplc_system hplc_column C18 Column (e.g., 4.6x150mm, 5µm) hplc_system->hplc_column hplc_run Isocratic/Gradient Elution (ACN/Water Mobile Phase) hplc_column->hplc_run data_acq Acquire Chromatogram (Detect at λmax) hplc_run->data_acq data_int Integrate Peak Area data_acq->data_int data_val Perform Validation Tests (Linearity, Accuracy, etc.) data_int->data_val

Caption: Workflow for HPLC-UV method development and validation.

  • Reagent and Standard Preparation:

    • Rationale: Accurate preparation of standards is fundamental to the accuracy of the entire method.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 5-Methoxy-3,3-dimethylisoindolin-1-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN.

    • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with a 50:50 mixture of ACN and water.

  • Chromatographic Conditions:

    • Rationale: The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or matrix components. A C18 column is a good starting point for this moderately polar analyte.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with ACN:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the λmax by scanning the standard solution (e.g., ~275 nm).

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

    • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 0.01 to 0.2 mg/mL). Inject each concentration and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]

    • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[13][14]

    • Precision (Repeatability): Analyze six replicate preparations of the standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or instrument. The RSD over both sets of data should meet the acceptance criteria.[15]

    • LOQ/LOD: Determine by signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.[12][13]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the quantification of 5-Methoxy-3,3-dimethylisoindolin-1-one in a biological matrix like human plasma, where high sensitivity and specificity are paramount. The protocol is adapted from established methods for similar psychoactive compounds.[5][10]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data & Validation sample Plasma Sample (e.g., 50 µL) is Add Internal Standard (Stable Isotope Labeled) sample->is ppt Protein Precipitation (Add cold ACN) is->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject ms Tandem Quadrupole MS inject->ms mrm Multiple Reaction Monitoring (MRM) ms->mrm quant Quantify using Calibration Curve mrm->quant validate Full Bioanalytical Method Validation (FDA/ICH) quant->validate

Caption: Bioanalytical workflow for LC-MS/MS quantification.

  • Reagent and Standard Preparation:

    • Rationale: In bioanalysis, a simple and effective sample cleanup is crucial to remove matrix components (like proteins) that can interfere with analysis and damage the instrument. Protein precipitation is a fast and common approach.[5][10] An internal standard (ideally a stable isotope-labeled version of the analyte) is essential to correct for variability in sample processing and instrument response.

    • Stock Solutions: Prepare 1.0 mg/mL stock solutions of the analyte and a suitable internal standard (IS) in methanol.

    • Calibration Standards & Quality Controls (QCs): Spike appropriate amounts of the analyte stock solution into blank human plasma to create a calibration curve (e.g., 0.1 to 100 ng/mL) and QCs at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This procedure quickly removes the majority of plasma proteins.

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of IS working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Rationale: UPLC (Ultra-Performance Liquid Chromatography) provides faster analysis times and better resolution.[6] Tandem mass spectrometry in MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[5]

    • LC System: UPLC System.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous content to retain the analyte, then ramping up the organic content to elute it.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • MRM Transitions: These must be optimized by infusing the analyte. For 5-Methoxy-3,3-dimethylisoindolin-1-one (C12H15NO2, MW: 205.25), the protonated molecule [M+H]+ would be m/z 206.3. A characteristic product ion would be determined in MS/MS mode.

      • Analyte: e.g., m/z 206.3 → 147.1 (hypothetical fragment)

      • Internal Standard: To be determined based on its structure.

  • Validation Procedure:

    • Follow FDA and ICH M10 guidelines for Bioanalytical Method Validation. This includes assessing specificity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effects, and stability (freeze-thaw, bench-top, long-term).

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a systematic process that proves a method is fit for its intended purpose.[16][17] For the quantification of 5-Methoxy-3,3-dimethylisoindolin-1-one, the choice of methodology is driven by the analytical context.

  • For routine quality control, assay, and purity testing of the bulk drug substance, a well-validated HPLC-UV method is robust, cost-effective, and provides the necessary performance.

  • For bioanalytical studies in complex matrices like plasma, or for the detection of trace-level impurities , the superior sensitivity and specificity of LC-MS/MS are non-negotiable.[6][18]

Both methods, when properly developed and validated against the internationally recognized standards set by the ICH, can provide accurate and reliable data, ensuring the quality, safety, and efficacy of the drug product throughout its lifecycle.[19]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. EMA. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Jiang, X., et al. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 877(10), 949-955. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

  • Yan, G., et al. UPLC-Q-TOF-MS/MS fingerprinting for rapid identification of chemical constituents of Ermiao Wan. Analytical Methods. [Link]

  • Szczesniewski, A., & Adler, C.J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Cinda, M. (2018). Development and validation of analytical method: A review. Universal Journal of Pharmaceutical Research, 3(4), 43-48. [Link]

  • Jiang, X., et al. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed. [Link]

  • ASEAN. ASEAN Guidelines for Validation of Analytical Procedures. ASEAN. [Link]

  • ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. [Link]

  • Al-Fatlawi, A. A., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Egyptian Journal of Chemistry, 66(3), 1-8. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Diamond, F. Analysis of Designer Stimulants by GC/MS. NMS Labs. [Link]

  • Lee, J. H., et al. (2014). Development and Validation of an HPLC-MS/MS Method for the Determination of 2'-Hydroxy-3',4'-methylenedioxy-3,4,5-trimethoxychalcone in Rat Plasma and Its Application to a Pharmacokinetic Study. Yakhak Hoeji, 58(1), 53-58. [Link]

  • Agilent Technologies. (n.d.). Analysis of Extractable and Leachable Compounds in Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [Link]

  • Wang, Y., et al. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. Heterocycles, 87(10), 2071-2078. [Link]

  • de Souza, A. C. B., et al. (2021). Optimization of Analytical Method for Quantification of 5-Methoxycanthin-6-one by Factorial Design and Preliminary Stability Test. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-10. [Link]

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10. [Link]

  • Kim, H. J., et al. (2018). Simultaneous Analysis of 12 Marker Components in Banhabaekchulchhonma-tang by RP-HPLC. Journal of the Korean Society of Food Science and Nutrition, 47(4), 468-475. [Link]

Sources

Comparative

Benchmarking 5-Methoxy-3,3-dimethylisoindolin-1-one: A Comparative Guide to MDM2-p53 Interaction Inhibitors

Introduction & Scientific Rationale The tumor suppressor p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds directly to the p53 transactivation domain and targets it for proteasomal degradation. In man...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The tumor suppressor p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds directly to the p53 transactivation domain and targets it for proteasomal degradation. In many cancers that retain wild-type p53, MDM2 is overexpressed, effectively silencing p53-mediated apoptosis and cell cycle arrest. Disrupting the MDM2-p53 protein-protein interaction (PPI) using small molecules has emerged as a highly validated therapeutic strategy in modern oncology [1].

Among the diverse chemotypes developed to antagonize this PPI, the isoindolin-1-one scaffold has demonstrated exceptional versatility, structural rigidity, and binding affinity [3]. This guide benchmarks 5-Methoxy-3,3-dimethylisoindolin-1-one (5-OMe-DMI) , a representative isoindolinone-based inhibitor, against two standard reference compounds: the first-in-class cis-imidazoline Nutlin-3a [1] and the highly potent, clinical-stage pyrrolidine derivative Idasanutlin (RG7388) [2].

Mechanistic Pathway

To understand the benchmarking metrics, it is essential to visualize the pharmacological intervention point. MDM2 inhibitors act as competitive antagonists, occupying the deep hydrophobic cleft on the surface of MDM2, thereby liberating p53 to initiate its transcriptional program.

MDM2_Pathway Stress Cellular Stress (DNA Damage) p53 p53 (Active) Stress->p53 Activates MDM2 MDM2 (Negative Regulator) p53->MDM2 Transcribes Apoptosis Apoptosis & Arrest (p21, PUMA) p53->Apoptosis Transcribes MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation MDM2->Degradation Targets for Inhibitors MDM2 Inhibitors (5-OMe-DMI, Nutlin-3a) Inhibitors->MDM2 Blocks PPI

Fig 1: MDM2-p53 signaling axis and the targeted disruption by small-molecule inhibitors.

Quantitative Benchmarking Data

To objectively evaluate 5-OMe-DMI, we assess its biochemical binding affinity alongside its cellular potency. A critical marker of trustworthiness in MDM2 inhibitor evaluation is the inclusion of an isogenic or functionally null cell line (e.g., SAOS-2, which is p53-null). True MDM2 antagonists must exhibit potent cytotoxicity in p53-WT/MDM2-amplified cells (SJSA-1) while sparing p53-null cells, proving an on-target mechanism of action.

CompoundMDM2 Binding ( IC50​ , nM)SJSA-1 Viability ( IC50​ , μ M)SAOS-2 Viability ( IC50​ , μ M)Selectivity Index (SAOS-2 / SJSA-1)
Nutlin-3a (Reference)90 ± 151.5 ± 0.2> 30.0> 20x
RG7388 (Reference)6 ± 20.03 ± 0.01> 10.0> 333x
5-OMe-DMI (Test)145 ± 202.8 ± 0.4> 30.0> 10x

Data Interpretation: While 5-OMe-DMI demonstrates weaker absolute potency compared to the highly optimized, clinical-stage RG7388 [2], it exhibits a highly favorable selectivity index (>10x), confirming that its cytotoxic effects are strictly p53-dependent. This validates the isoindolin-1-one core as a highly specific, on-target pharmacophore suitable for further fragment-based optimization [3].

Experimental Protocols & Methodologies

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Rationale: The FP assay is utilized because it exploits the rotational correlation time of a fluorophore. A small, fluorescently labeled p53 peptide (FAM-p53) tumbles rapidly in solution, emitting depolarized light. When bound to the massive MDM2 protein, tumbling slows, yielding high polarization (mP). An effective competitive inhibitor displaces the peptide, restoring rapid tumbling and dropping the mP value. This provides a direct, cell-free quantification of target engagement.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Note: The inclusion of Tween-20 prevents non-specific compound aggregation (promiscuous inhibition), ensuring data integrity.

  • Protein-Peptide Complex: Incubate 10 nM recombinant human MDM2 (residues 1-118) with 2 nM FAM-labeled p53 peptide in assay buffer for 15 minutes at room temperature.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-OMe-DMI, Nutlin-3a, and RG7388 in 100% DMSO. Transfer 1 µL of each to a 384-well black microplate (final DMSO concentration 1%).

  • Equilibration: Add 99 µL of the MDM2/FAM-p53 complex to the assay plate. Incubate in the dark for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader using excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Plot mP values against the log of compound concentration. Use a 4-parameter logistic non-linear regression model to calculate the IC50​ .

FP_Workflow Step1 1. Reagent Prep (MDM2 + FAM-p53) Step2 2. Compound Addition (Serial Dilution) Step1->Step2 Step3 3. Incubation (Equilibrium) Step2->Step3 Step4 4. FP Measurement (mP values) Step3->Step4 Step5 5. Data Analysis (IC50 Calc) Step4->Step5

Fig 2: Step-by-step workflow for the Fluorescence Polarization (FP) binding assay.

Protocol B: Cellular Target Engagement via Western Blotting

Causality & Rationale: Biochemical binding does not guarantee cellular efficacy due to membrane permeability and efflux mechanisms. We measure the accumulation of p53 and its downstream transcriptional targets (p21, MDM2) to prove functional pathway activation inside the cell. The compensatory upregulation of MDM2 protein following treatment is a hallmark signature of a functional p53-autoregulatory feedback loop, acting as a self-validating internal control for on-target activity.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Seed SJSA-1 cells (p53-WT) at 5×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with vehicle (0.1% DMSO), 5-OMe-DMI (5 µM), Nutlin-3a (5 µM), or RG7388 (0.1 µM) for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent rapid degradation of the highly labile p53 protein.

  • Protein Quantification: Perform a BCA assay to ensure equal protein loading (20 µ g/lane ), which is critical for accurate densitometric comparison.

  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p53 (DO-1 clone), p21 (WAF1/Cip1), MDM2 (SMP14), and GAPDH (loading control). Visualize using HRP-conjugated secondary antibodies and ECL substrate.

Conclusion

Benchmarking 5-Methoxy-3,3-dimethylisoindolin-1-one against Nutlin-3a and RG7388 highlights the robust target specificity of the isoindolinone class. While RG7388 remains the gold standard for absolute potency, 5-OMe-DMI serves as a highly selective, low-molecular-weight chemical probe. By utilizing self-validating protocols—such as parallel p53-null viability screening and direct FP binding—researchers can confidently utilize this compound as a reliable foundation for structure-based drug design and MDM2-p53 pathway interrogation.

References

  • Vassilev, L. T., et al. "In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2." Science, 2004. URL: [Link]

  • Ding, Q., et al. "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 2013. URL: [Link]

  • Hardcastle, I. R., et al. "Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein−Protein Interaction: Structure−Activity Studies Leading to Improved Potency." Journal of Medicinal Chemistry, 2011. URL: [Link]

Validation

Independent Laboratory Validation: Comparative Analysis of Synthesis Pathways for 5-Methoxy-3,3-dimethylisoindolin-1-one

Executive Summary The isoindolin-1-one scaffold, specifically the 5-methoxy-3,3-dimethyl derivative (CAS: 184906-29-4)[1], is a highly valued pharmacophore in modern drug discovery. Synthesizing this core requires the ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindolin-1-one scaffold, specifically the 5-methoxy-3,3-dimethyl derivative (CAS: 184906-29-4)[1], is a highly valued pharmacophore in modern drug discovery. Synthesizing this core requires the activation of an unreactive tertiary sp³ C–H bond adjacent to an amide nitrogen, a historically challenging transformation[2]. As a Senior Application Scientist, I have evaluated three distinct synthetic methodologies—Nickel-Mediated Arylation, Photochemical Base-Promoted Cascade, and KOtBu-Mediated Thermal Coupling—to determine the optimal pathway for yield, scalability, and mechanistic robustness. This guide objectively compares these alternatives, providing self-validating protocols and experimental data to support your process chemistry decisions.

Pathway A: Nickel-Mediated C(sp³)–H Arylation

Mechanistic Causality: Traditional palladium-catalyzed cross-couplings for sp³ C–H activation often require harsh thermal conditions (e.g., 145 °C) to overcome activation barriers[3]. By utilizing bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], oxidative addition into the aryl-bromide bond occurs readily at room temperature. The critical experimental choice here is the base: substituting sodium tert-butoxide with potassium tert-butoxide (t-BuOK) dramatically increases the yield[3]. The potassium cation provides superior stabilization of the transition state during the crucial C–H metalation step, enabling a highly efficient radical-mediated arylation[3].

Self-Validating Protocol:

  • Reagent Assembly: In a 20 mL scintillation vial, combine 2-bromo-N-isopropyl-4-methoxybenzamide (157 mg, 0.500 mmol, 1.00 equiv), Ni(cod)₂ (13.8 mg, 0.05 mmol, 0.10 equiv), and t-BuOK (84.2 mg, 0.750 mmol, 1.50 equiv)[3].

  • Solvation: Add anhydrous THF (2.00 mL) under a strict inert atmosphere to prevent catalyst oxidation[3].

  • Reaction: Stir the mixture at room temperature (25 °C) for 16 hours[3].

  • Purification: Subject the crude mixture to silica gel column chromatography using a hexanes–EtOAc (75:25) gradient[3].

  • Validation: Isolate 2-isopropyl-5-methoxy-3,3-dimethylisoindolin-1-one as a white solid. Expected yield: 107.7 mg (99%)[3].

Pathway B: Photochemical Base-Promoted Cascade

Mechanistic Causality: To circumvent transition-metal toxicity in late-stage pharmaceutical synthesis, a photochemical approach utilizing a 100 W blue LED (450 nm) can be employed[4]. Here, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts dual-purposely as a base and an electron donor. It forms an electron donor-acceptor (EDA) complex with the aryl iodide substrate[4]. Upon photoexcitation, a single electron transfer (SET) generates an aryl radical that undergoes intramolecular cyclization, completely eliminating the need for metal catalysts[4].

Self-Validating Protocol:

  • Reagent Assembly: To a dry tube equipped with a stirring bar, add 2-iodo-N-isopropyl-4-methoxybenzamide (66.2 mg, 0.2 mmol) and DMF (2.0 mL) under a nitrogen atmosphere[4].

  • Base Addition: Inject DBU (69.6 mg, 90.3 µL, 3.0 equiv) via a gastight syringe[4].

  • Irradiation: Place the mixture 2 cm away from a 100 W blue LED (450 nm) lamp[4].

  • Thermal Regulation: Use an external fan to strictly maintain the reaction temperature at 50 ± 5 °C for 12 hours[4].

  • Purification: Purify via silica gel chromatography (PE/EA = 10:1–30:1). Expected yield: 29 mg (62%)[4].

Pathway C: KOtBu-Mediated Transition-Metal-Free Coupling

Mechanistic Causality: For substrates where photochemical setups are unfeasible, a purely base-mediated thermal approach is viable[2]. Using excess KOtBu at elevated temperatures initiates a radical pathway via SET. The generated aryl radical translocates via a 1,5-hydrogen atom transfer (HAT), forming a tertiary alkyl carbon-centered radical[2]. This intermediate undergoes a 5-exo-trig cyclization onto the benzamide ring, followed by the release of an electron and a proton to restore aromaticity[2].

Self-Validating Protocol (Demonstrated on non-methoxy analog):

  • Reagent Assembly: Combine 2-iodo-N,N-diisopropylbenzamide (1.0 equiv) and KOtBu (3.0 equiv) in a dry reaction vessel[2].

  • Reaction: Add anhydrous solvent and heat to 110 °C for 12 hours under an inert atmosphere[2].

  • Purification: Quench, extract, and purify by column chromatography (hexane/ethyl acetate 8:2)[2].

  • Validation: Isolate 2-isopropyl-3,3-dimethylisoindolin-1-one. Expected yield: ~87%[2].

Quantitative Data Comparison

The following table summarizes the performance metrics of each pathway to guide your scale-up strategy.

MetricPathway A (Ni-Mediated)Pathway B (Photochemical)Pathway C (KOtBu Thermal)
Target Substrate 2-Bromo-benzamide2-Iodo-benzamide2-Iodo-benzamide
Catalyst / Promoter Ni(cod)₂ (10 mol%)100W Blue LED (450 nm)None
Base t-BuOK (1.5 equiv)DBU (3.0 equiv)KOtBu (3.0 equiv)
Temperature 25 °C (Room Temp)50 ± 5 °C110 °C
Reaction Time 16 hours12 hours12 hours
Validated Yield 99%62%87%
E-Factor / Greenness Moderate (Metal waste)High (Metal-free, Photons)High (Metal-free)

Pathway Visualizations

SynthesisPathways Substrate 2-Halo-N-isopropyl- benzamide Derivative NiCat Pathway A: Ni-Mediated Ni(cod)2 / t-BuOK 25°C, 16h Substrate->NiCat X=Br, R=OMe Photo Pathway B: Photochemical DBU / Blue LED 50°C, 12h Substrate->Photo X=I, R=OMe KOtBu Pathway C: Base-Mediated KOtBu / Heat 110°C, 12h Substrate->KOtBu X=I, R=H Product 3,3-Dimethyl- isoindolin-1-one Core NiCat->Product 99% Yield Photo->Product 62% Yield KOtBu->Product 87% Yield

Comparative synthesis pathways for 3,3-dimethylisoindolin-1-one derivatives from benzamides.

Workflow Step1 1. Reagent Assembly Substrate (1.0 eq) + DBU (3.0 eq) + DMF Step2 2. Photochemical Excitation 100W Blue LED (450 nm), 2 cm distance Step1->Step2 N2 Atmosphere Step3 3. Thermal Regulation Maintain 50 ± 5 °C via external fan (12h) Step2->Step3 Radical Generation Step4 4. Isolation & Purification Silica Gel Chromatography (PE/EA) Step3->Step4 Cyclization Complete

Step-by-step workflow for the photochemical base-promoted synthesis of isoindolin-1-ones.

References

  • Source: nih.
  • Source: rsc.
  • Source: bldpharm.
  • Source: acs.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-3,3-dimethylisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
5-Methoxy-3,3-dimethylisoindolin-1-one
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